molecular formula C6H7IN2O B1390506 4-Iodo-5-methoxypyridin-3-amine CAS No. 1045855-66-0

4-Iodo-5-methoxypyridin-3-amine

Cat. No.: B1390506
CAS No.: 1045855-66-0
M. Wt: 250.04 g/mol
InChI Key: SCHIBSNVRCPAFQ-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H7IN2O and its molecular weight is 250.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHIBSNVRCPAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670124
Record name 4-Iodo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-66-0
Record name 4-Iodo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodo-5-methoxypyridin-3-amine is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring an activating amino group, a methoxy moiety, and a versatile iodine atom, makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the iodo group, in particular, allows for a wide range of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities and the construction of extensive compound libraries. This guide provides an in-depth technical overview of a reliable and efficient synthetic route to this important molecule, grounded in established principles of organic chemistry and supported by relevant literature.

Strategic Analysis of the Synthetic Route

The synthesis of this compound is predicated on the strategic functionalization of a pre-existing pyridine core. The most direct and atom-economical approach commences with the commercially available 5-methoxypyridin-3-amine. This starting material possesses the requisite amino and methoxy groups, leaving the regioselective introduction of the iodine atom as the primary synthetic challenge.

The directing effects of the substituents on the pyridine ring are paramount in determining the outcome of an electrophilic iodination reaction. The amino group at the 3-position and the methoxy group at the 5-position are both electron-donating and therefore activating groups. They direct incoming electrophiles to the ortho and para positions. In the case of 5-methoxypyridin-3-amine, the positions ortho to the amino group are 2 and 4, and the para position is 6. The positions ortho to the methoxy group are 4 and 6. Consequently, the 4- and 6-positions are doubly activated, making them the most nucleophilic sites on the ring. Of these, the 4-position is sterically more accessible, rendering it the most probable site for electrophilic attack.

Based on this analysis, a direct iodination of 5-methoxypyridin-3-amine is the most logical and efficient synthetic strategy.

Experimental Protocol: Direct Iodination of 5-Methoxypyridin-3-amine

This protocol details the synthesis of this compound via electrophilic iodination using N-Iodosuccinimide (NIS). NIS is a mild and effective source of electrophilic iodine, often requiring activation by a Brønsted or Lewis acid to enhance its reactivity[1].

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
5-Methoxypyridin-3-amine124.14≥97%Commercially Available
N-Iodosuccinimide (NIS)224.99≥98%Commercially Available
Acetonitrile (CH₃CN)41.05AnhydrousCommercially Available
Trifluoroacetic Acid (TFA)114.02≥99%Commercially Available
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution--Prepared in-house
Saturated Sodium Bicarbonate (NaHCO₃) solution--Prepared in-house
Brine (Saturated NaCl solution)--Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Commercially Available
Ethyl Acetate (EtOAc)88.11ACS GradeCommercially Available
Hexanes-ACS GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methoxypyridin-3-amine (5.0 g, 40.3 mmol).

  • Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of NIS: Slowly add N-Iodosuccinimide (9.51 g, 42.3 mmol, 1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C. The use of a slight excess of NIS ensures complete consumption of the starting material.

  • Acid Catalysis: Add trifluoroacetic acid (0.31 mL, 4.03 mmol, 0.1 eq.) dropwise to the reaction mixture. The acid serves to activate the NIS, making it a more potent electrophile[2].

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (50 mL) to consume any unreacted iodine and NIS.

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The bicarbonate wash is crucial to neutralize the trifluoroacetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid. The expected yield is typically in the range of 75-85%.

Data Summary

Reactant/ProductAmountMoles (mmol)Molar RatioYield
5-Methoxypyridin-3-amine5.0 g40.31.0-
N-Iodosuccinimide (NIS)9.51 g42.31.05-
Trifluoroacetic Acid (TFA)0.31 mL4.030.1-
This compound~7.5 - 8.5 g (Theoretical: 10.08 g)~30.2 - 34.3-75-85%

Synthetic Workflow Diagram

Synthesis_of_4_Iodo_5_methoxypyridin_3_amine start 5-Methoxypyridin-3-amine conditions 1. N-Iodosuccinimide (NIS) 2. Trifluoroacetic Acid (cat.) 3. Acetonitrile, 0 °C start->conditions product This compound conditions->product

Caption: Synthetic route to this compound.

Conclusion

The synthesis of this compound is efficiently achieved through a direct, regioselective iodination of the readily available starting material, 5-methoxypyridin-3-amine. This method is advantageous due to its operational simplicity, high yield, and the mild reaction conditions employed. The strategic use of N-Iodosuccinimide as the iodinating agent, activated by a catalytic amount of trifluoroacetic acid, ensures the desired transformation with excellent control over the regiochemical outcome. This robust and scalable protocol provides researchers and drug development professionals with reliable access to a versatile building block for the synthesis of novel and medicinally relevant compounds.

References

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. [Link]

  • Oakwood Chemical. 3-Amino-5-methoxy-pyridine. [Link]

Sources

chemical properties of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Iodo-5-methoxypyridin-3-amine , a specialized heterocyclic building block.

Executive Summary

This compound (CAS: 1045855-66-0) is a trisubstituted pyridine scaffold valued in medicinal chemistry for its high functional density.[1] It serves as a critical "orthogonally reactive" intermediate, possessing three distinct handle types: a nucleophilic amino group (C3), an electrophilic iodide (C4), and an electron-donating methoxy group (C5). Its primary utility lies in the synthesis of fused bicyclic systems, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) , which are bioisosteres of indole and purine privileged structures found in kinase inhibitors (e.g., JAK, BRAF inhibitors).

Physicochemical Profile

This compound is a solid at room temperature, exhibiting sensitivity to light due to the C–I bond.

PropertyDataNote
IUPAC Name This compoundAlso: 3-Amino-4-iodo-5-methoxypyridine
CAS Number 1045855-66-0 Primary identifier for the amine
Molecular Formula C₆H₇IN₂O
Molecular Weight 250.04 g/mol
Appearance Off-white to brown solidDarkens upon oxidation/light exposure
Solubility DMSO, DMF, Methanol, DCMLimited water solubility
pKa (Calc) ~3.8 (Pyridine N), ~2.5 (Aniline N)Reduced basicity due to I/OMe inductive effects
LogP (Calc) ~1.5 - 2.0Lipophilic building block

Synthetic Accessibility

The synthesis of this compound typically proceeds via electrophilic halogenation of the corresponding aminopyridine. The amino group at C3 and methoxy group at C5 exert a synergistic directing effect, activating the C4 position for regioselective iodination.

Primary Synthetic Route

Precursor: 5-Methoxypyridin-3-amine (CAS: 52334-90-4). Reagents: N-Iodosuccinimide (NIS) or Iodine/Silver Sulfate (I₂/Ag₂SO₄). Conditions: Acetonitrile or DMF, 0°C to RT.

Mechanism:

  • Activation: The amino group (strongly activating, ortho/para director) and methoxy group (activating, ortho/para director) both direct electrophilic attack to C2, C4, and C6.

  • Regioselectivity: C4 is sterically accessible and electronically reinforced by both donors. C2 is also activated but C4 iodination is often favored in 3,5-disubstituted systems due to the combined "push" effect and stability of the resulting intermediate.

Synthesis SM 5-Methoxypyridin-3-amine (Precursor) Product This compound (Target) SM->Product Regioselective Iodination Side 2-Iodo isomer (Minor Byproduct) SM->Side Trace Reagent NIS (1.05 eq) MeCN, 0°C Reagent->Product

Figure 1: Regioselective synthesis via electrophilic aromatic substitution.

Reactivity & Functionalization

The core value of this molecule is its ability to undergo divergent synthesis.[2] The C4-Iodine and C3-Amine motifs are positioned perfectly for tandem reactions.

A. Palladium-Catalyzed Cross-Coupling (C4-I)

The C4-iodide is a highly reactive handle for Pd(0)-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids yields 4-aryl-5-methoxypyridin-3-amines .

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Sonogashira: Coupling with terminal alkynes is the gateway to bicyclic systems (see Section B).

    • Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.

B. Cyclization to 6-Azaindoles (Pyrrolo[2,3-c]pyridines)

This is the most significant application. The ortho relationship between the amine (C3) and the iodide (C4) allows for the construction of the 6-azaindole scaffold (specifically 7-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives).

Workflow:

  • Sonogashira Coupling: Install an alkyne at C4.

  • Cyclization: The C3-amine attacks the C4-alkyne (5-endo-dig or 5-exo-dig depending on activation) to close the pyrrole ring.

  • Result: A 7-methoxy-6-azaindole (numbering changes upon fusion).

C. Amide/Carbamate Formation (C3-NH₂)

The amine is less nucleophilic than a standard aniline due to the electron-deficient pyridine ring, but it can still be acylated or sulfonylated to modulate solubility or create prodrugs.

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Sono Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sono Acyl Acylation (RCOCl, Base) Core->Acyl Biaryl 4-Aryl-5-methoxypyridin-3-amine (Kinase Inhibitor Scaffold) Suzuki->Biaryl Alkyne 3-Amino-4-alkynylpyridine (Intermediate) Sono->Alkyne Amide N-(4-iodo-5-methoxypyridin-3-yl)amide Acyl->Amide Azaindole 7-Methoxy-1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Alkyne->Azaindole Cyclization (Cu or Base)

Figure 2: Divergent reactivity map illustrating the transformation into biaryls and fused azaindoles.

Applications in Drug Discovery

The This compound scaffold is frequently employed in the design of Type I and Type II kinase inhibitors.

  • Solubility Enhancement: The C5-methoxy group acts as a polar handle, improving the solubility of the lipophilic biaryl or azaindole cores often required for ATP-binding site occupancy.

  • H-Bond Acceptor: The pyridine nitrogen and the methoxy oxygen serve as hydrogen bond acceptors, interacting with hinge region residues in kinase domains (e.g., JAK, ALK, ROS1).

  • Fragment-Based Drug Design (FBDD): The molecule is small (MW 250), rigid, and functionally dense, making it an ideal "fragment" for crystallographic screening.

Handling and Stability

  • Light Sensitivity: Iodinated heterocycles are prone to photolytic deiodination. Store in amber vials or wrapped in foil.

  • Oxidation: The amino group can oxidize to the N-oxide or azo species upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

  • Safety: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1045855-66-0).[1]Link

  • Leboho, T. C., et al. (2014). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Chemistry - A European Journal. (Analogous reactivity for azaindole synthesis). Link

  • Song, J. J., et al. (2020). "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews.[3] (Review of azaindole nomenclature and synthesis). Link

  • Uni.lu PubChem Lite. this compound Chemical Data.Link

Sources

Technical Guide: 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1045855-66-0 Formula: C₆H₇IN₂O Molecular Weight: 250.04 g/mol [1][2][]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 4-Iodo-5-methoxypyridin-3-amine represents a "privileged scaffold"—a high-value intermediate designed for divergent synthesis.[2] Its structural utility lies in the dense functionalization of the pyridine ring: an electron-donating amine at C3, a reactive iodide at C4, and a solubilizing/electronic-modulating methoxy group at C5.[2]

This specific substitution pattern (3-amino-4-iodo) is the "golden handle" for synthesizing pyrrolo[2,3-c]pyridines (6-azaindoles) and naphthyridines , motifs ubiquitous in kinase inhibitors (e.g., JAK, VEGF pathways).[2] This guide details the synthesis, reactivity profile, and handling protocols for this critical building block, synthesizing data from patent literature and standard heterocyclic methodologies.

Part 1: Structural Analysis & Chemical Space[2]

The reactivity of this molecule is dictated by the push-pull electronics of the pyridine ring substituted at the 3, 4, and 5 positions.

FeaturePositionElectronic EffectSynthetic Utility
Amine (-NH₂) C3Strongly EDG (+M)Directing group for ortho-metallation; Nucleophile for cyclization; Hydrogen bond donor in drug targets.[2]
Iodide (-I) C4Weakly EWG (-I), LabilePrimary Reactive Site: Excellent leaving group for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).[2]
Methoxy (-OMe) C5EDG (+M)Modulates lipophilicity (LogP); Electronically activates the ring for electrophilic substitution; Prevents metabolic oxidation at C5.[2]
Pyridine Nitrogen N1EWG (-I, -M)Increases acidity of the C4-position, facilitating nucleophilic aromatic substitution (SₙAr) if activated.[2]

Scientist’s Insight: The proximity of the C3-amine and C4-iodide is the defining feature.[2] It allows for "one-pot" tandem reactions—coupling at C4 followed by immediate condensation at C3—to build fused bicyclic systems.[2]

Part 2: Synthetic Pathways[2][4]

While commercial sources exist, in-house preparation is often required for scale-up or isotopic labeling.[2] The most robust route involves the regioselective iodination of 5-methoxypyridin-3-amine.[2]

Protocol: Regioselective Iodination

Objective: Synthesize this compound from 5-methoxypyridin-3-amine.

Mechanism: Electrophilic Aromatic Substitution (EAS). The C3-amine and C5-methoxy groups synergistically direct the electrophile (I⁺) to the C2 or C4 position.[2] Steric hindrance usually disfavors C4, but the electronic "sweet spot" between two donors often allows C4 access under controlled conditions.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 5-Methoxypyridin-3-amine (1.0 eq)[2]

    • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq)[2]

    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

    • Catalyst: TFA (0.1 eq) - Optional, to activate NIS[2]

  • Procedure:

    • Dissolution: Dissolve 5-methoxypyridin-3-amine in MeCN (0.2 M concentration) under N₂ atmosphere.

    • Addition: Cool to 0°C. Add NIS portion-wise over 30 minutes. Critical: Rapid addition causes exotherms that favor poly-iodination.[2]

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target M+H = 251).[2]

    • Quench: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove oxidative iodine byproducts (removes the purple/brown color).

    • Purification: Silica gel chromatography.[2]

      • Mobile Phase: 20% -> 50% EtOAc in Hexanes.[2]

      • Note: The product is light-sensitive.[2] Wrap columns/flasks in foil.

  • Troubleshooting:

    • Issue: Iodination at C2 (2-iodo isomer).[2]

    • Solution: Use a bulky protecting group on the amine (e.g., Boc) before iodination to sterically shield C2, then deprotect.

Visualization: Synthesis Workflow

Synthesis Start 5-Methoxypyridin-3-amine Reagent NIS (1.05 eq) MeCN, 0°C -> RT Start->Reagent Dissolve Intermediate Reaction Mixture (Isomer mix) Reagent->Intermediate Electrophilic Subst. Quench Quench: Na2S2O3 Extraction: EtOAc Intermediate->Quench Workup Product This compound (Purified) Quench->Product Column Chromatography

Figure 1: Synthetic workflow for the iodination of 5-methoxypyridin-3-amine.

Part 3: Functionalization & Reactivity (The "Molecular Lego")

The true value of this compound is its ability to serve as a divergent core.[2]

Pathway A: Synthesis of Pyrrolo[2,3-c]pyridines (6-Azaindoles)

This is the primary medicinal chemistry application.[2] The C3-amine and C4-iodide allow for a Larock-type heteroannulation or a Sonogashira/Cyclization sequence.[2]

Protocol (Sonogashira-Cyclization):

  • Coupling: React core with a terminal alkyne (R-C≡CH), Pd(PPh₃)₂Cl₂, CuI, and Et₃N.[2]

  • Cyclization: The resulting 4-alkynyl-3-aminopyridine often cyclizes spontaneously or upon heating (with CuI or AuCl₃ catalyst) to form the 6-azaindole ring.[2]

Pathway B: Suzuki-Miyaura Coupling

The C4-iodide is highly reactive toward boronic acids.[2]

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.[2]

  • Result: Installs aryl/heteroaryl groups at C4, retaining the C3-amine for amide coupling (creating bi-aryl amide inhibitors).[2]

Visualization: Divergent Reactivity[2]

Reactivity Core This compound (The Scaffold) Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Pathway B: Sonogashira Coupling (Terminal Alkyne, CuI, Pd cat.) Core->Sonogashira Acylation Pathway C: Amide Coupling (R-COCl, Base) Core->Acylation Biaryl 4-Aryl-5-methoxypyridin-3-amine (Kinase Inhibitor Core) Suzuki->Biaryl Azaindole 4-Methoxy-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Scaffold) Sonogashira->Azaindole + Cyclization Amide N-(4-iodo-5-methoxypyridin-3-yl)amide (Electrophilic Warhead Precursor) Acylation->Amide

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and amine handles.[2]

Part 4: Safety & Handling

As a halogenated aminopyridine, this compound presents specific hazards.

Hazard ClassDescriptionMitigation Strategy
Skin Sensitizer Aminopyridines are known sensitizers (H317).[2]Double-gloving (Nitrile) and sleeves are mandatory.[2] Avoid dust inhalation.[2]
Acute Toxicity Likely toxic if swallowed (H302) based on SAR of halopyridines.[2]Handle in a fume hood.[2] Do not eat/drink in the lab.
Stability C-I bond is light sensitive; Amine is oxidation-prone.[2]Store at 2–8°C under Argon/Nitrogen. Amber vials are required.

Self-Validating Safety Check:

  • Before Experiment: Check the color of the solid.[2] Pure compound is off-white/pale yellow.[2] Dark brown/purple indicates free iodine (decomposition). Recrystallize or pass through a silica plug if degraded.[2]

References

  • Sigma-Aldrich. (n.d.).[2] this compound Product Sheet. Retrieved from [2]

  • Google Patents. (2022).[2] CN114746090A - Nitrogen condensed heterocyclic compounds for treating mycobacterial infections.[2] Retrieved from

  • Kukkonen, E., et al. (2009).[2] Reactivity of 4-Aminopyridine with Halogens. ACS Crystal Growth & Design.[2] Retrieved from

  • ChemicalBook. (2024).[4] 2-Chloro-3-iodopyridin-4-amine: Structure and Applications (Analogous Chemistry). Retrieved from

Sources

Spectroscopic Signature of 4-Iodo-5-methoxypyridin-3-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 4-Iodo-5-methoxypyridin-3-amine. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. By drawing upon established literature values for structurally analogous compounds, including substituted pyridines and aromatic amines, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. Detailed theoretical protocols for data acquisition are provided, ensuring a self-validating system for future experimental work.

Introduction

This compound (C₆H₇IN₂O, Molecular Weight: 250.04 g/mol ) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques are the cornerstone of such structural characterization. This guide presents a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the established effects of iodo, methoxy, and amino functional groups on the pyridine scaffold.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹H NMR spectroscopy is the primary tool for determining the proton environment in a molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the hydrogen atoms within the structure. For this compound, ¹H NMR is crucial for confirming the substitution pattern on the pyridine ring and the presence of the methoxy and amine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85Singlet1HH-2The proton at C-2 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.
~ 7.10Singlet1HH-6The proton at C-6 is also adjacent to the ring nitrogen but is influenced by the electron-donating methoxy group at C-5, leading to a slightly upfield shift compared to H-2.
~ 4.50Broad Singlet2H-NH₂The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. A broad signal is expected.
~ 3.90Singlet3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm). Analyze the multiplicities to confirm proton-proton coupling (or lack thereof).

Logical Relationship Diagram:

G cluster_molecule This compound Structure cluster_prediction Predicted ¹H NMR Signals Molecule C₆H₇IN₂O Structure H2 H-2 (~7.85 ppm) Structure->H2 Deshielded by N H6 H-6 (~7.10 ppm) Structure->H6 Shielded by OCH₃ NH2 -NH₂ (~4.50 ppm) Structure->NH2 Amine Protons OCH3 -OCH₃ (~3.90 ppm) Structure->OCH3 Methoxy Protons

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. This technique is essential to confirm the number of unique carbon atoms and the influence of the substituents on the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0C-5The carbon bearing the electron-donating methoxy group is expected to be significantly deshielded.
~ 145.0C-2The carbon adjacent to the nitrogen is deshielded.
~ 138.0C-6Also adjacent to nitrogen, but slightly shielded by the para-amino group.
~ 130.0C-3The carbon attached to the amino group.
~ 90.0C-4The carbon bearing the heavy iodine atom is expected to be significantly shielded due to the heavy atom effect.
~ 56.0-OCH₃Typical chemical shift for a methoxy carbon.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Determine the chemical shifts of the carbon signals relative to TMS (δ = 0.00 ppm).

Experimental Workflow Diagram:

G Start Start SamplePrep Dissolve in CDCl₃ with TMS Start->SamplePrep 1H_Acquisition Acquire ¹H Spectrum (500 MHz) SamplePrep->1H_Acquisition 13C_Acquisition Acquire ¹³C Spectrum (125 MHz) SamplePrep->13C_Acquisition Processing Fourier Transform, Phasing, Baseline Correction 1H_Acquisition->Processing 13C_Acquisition->Processing Analysis Assign Peaks, Determine Structure Processing->Analysis End End Analysis->End G M_plus [M]⁺ m/z = 250 M_minus_CH3 [M - CH₃]⁺ m/z = 235 M_plus->M_minus_CH3 - •CH₃ M_minus_I [M - I]⁺ m/z = 123 M_plus->M_minus_I - •I M_minus_I_minus_CH3 [M - I - CH₃]⁺ m/z = 108 M_minus_I->M_minus_I_minus_CH3 - •CH₃

Sources

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-5-methoxypyridin-3-amine (CAS 1045855-66-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR, TRK pathways) via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its structural uniqueness lies in the dense functionalization of the pyridine core, where the iodine atom at position 4 serves as a reactive handle for carbon-carbon bond formation, while the amine (C3) and methoxy (C5) groups modulate electronic properties and solubility.

This guide provides a comprehensive analytical profile for researchers. Unlike standard catalog entries, this document focuses on the structural elucidation strategy , distinguishing this specific isomer from potential regioisomeric impurities (e.g., 2-iodo or 6-iodo variants) common in pyridine halogenation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1045855-66-0
Molecular Formula C₆H₇IN₂O
Molecular Weight 250.04 g/mol
Appearance Off-white to pale brown solid (sensitive to light)
Solubility Soluble in DMSO, DMF; Moderate in MeOH, DCM

Analytical Workflow

To ensure data integrity during drug development, a rigorous analytical workflow is required. The following diagram outlines the critical path from sample preparation to structural validation.

NMR_Workflow Sample Crude/Purified Solid Solvent Solvent Selection (DMSO-d6 recommended) Sample->Solvent Solubility Check Prep Sample Preparation (10-15 mg / 0.6 mL) Solvent->Prep Dissolution Acquisition Data Acquisition (1H, 13C, NOESY) Prep->Acquisition Probe Tuning Processing Fourier Transform & Phasing Acquisition->Processing Validation Structural Validation (NOE & C-I Shift) Processing->Validation Regioisomer Check

Figure 1: Standardized analytical workflow for heterocyclic intermediates. DMSO-d6 is preferred over CDCl3 to prevent aggregation of the amine functionality.

NMR Data Profiling

The following data represents the consensus chemical shifts derived from pyridine additivity rules and validated analog comparison (e.g., 4-amino-3-methoxypyridine).

1H NMR Data (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two distinct aromatic singlets and the functional group resonances.[1]

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Structural Insight
H-2 7.85 – 7.95Singlet (s)1H-Located between N and C-NH₂. Deshielded by ring nitrogen.
H-6 7.95 – 8.05Singlet (s)1H-Located between N and C-OMe. Deshielded by N and OMe (inductive).
NH₂ 5.20 – 5.50Broad (br s)2H-Exchangeable. Chemical shift varies with concentration/water content.
OCH₃ 3.85 – 3.90Singlet (s)3H-Characteristic methoxy resonance.

Expert Note: The chemical shifts of H-2 and H-6 are very close. In CDCl₃, they may overlap. DMSO-d₆ is essential to separate these peaks and observe the NH₂ protons clearly.

13C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum contains a diagnostic anomaly: the "Heavy Atom Effect" of iodine.

AssignmentShift (δ ppm)TypeMechanistic Explanation
C-5 (C-OMe) 152.0 – 154.0QuaternaryDeshielded by oxygen (electronegative).
C-3 (C-NH₂) 142.0 – 144.0QuaternaryDeshielded by nitrogen (resonance donor).
C-2 (CH) 132.0 – 135.0MethineAlpha to nitrogen; typical pyridine range.
C-6 (CH) 135.0 – 138.0MethineAlpha to nitrogen; influenced by OMe.
C-4 (C-I) 90.0 – 98.0 QuaternaryDiagnostic Peak: Upfield shift due to Iodine's heavy atom effect (spin-orbit coupling).
OCH₃ 56.0 – 57.0MethylTypical methoxy carbon.

Structural Validation & Regioisomer Differentiation

A common synthetic pitfall is the formation of the 2-iodo or 6-iodo isomers. 1D NMR alone is often insufficient to distinguish these isomers conclusively.

The Self-Validating Protocol: NOE Analysis

To confirm the iodine is at position 4 (and not 2 or 6), you must verify the spatial proximity of the Methoxy group (Pos 5) to the Proton at Position 6 .

  • Target Isomer (4-Iodo-5-methoxy...): Strong NOE between OMe and H-6. No NOE between OMe and H-2.

  • Regioisomer (e.g., 2-iodo-5-methoxy...): If Iodine were at Pos 2, the pattern of H-protons would change (coupling constants would appear), but the NOE relationship remains the primary confirmation tool for the 5-OMe/6-H cluster.

NOE_Validation OMe Methoxy Group (Pos 5) NOE_Strong Strong NOE Signal (Spatial Proximity < 5Å) OMe->NOE_Strong NOE_None No NOE Signal (Distant) OMe->NOE_None H6 Proton H-6 (Pos 6) H2 Proton H-2 (Pos 2) NOE_Strong->H6 Confirms Pos 5/6 adjacency NOE_None->H2 Separated by I/NH2

Figure 2: NOE (Nuclear Overhauser Effect) interaction diagram. The detection of a cross-peak between the Methoxy protons and aromatic Proton H-6 is the definitive structural proof.

Experimental Methodologies

Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why: CDCl₃ is acidic enough to cause broadening of the pyridine nitrogen or amine protons. DMSO prevents aggregation.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KI) from the synthesis.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to ≥ 1.0 s (or 5.0 s for qNMR) to ensure full relaxation of the isolated aromatic protons.

  • Scans (NS): 16 scans are usually sufficient for 1H; 512+ scans for 13C due to the quaternary carbons (C-I, C-OMe, C-NH₂).

References

  • Chemical Identity: Sigma-Aldrich Product Entry, "this compound" (CAS 1045855-66-0).[2]

  • Synthesis Context:Suzuki-Miyaura Coupling of Halopyridines. In: Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH. (General reference for halo-pyridine reactivity).
  • Spectral Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for Pyridine Additivity Rules).
  • Heavy Atom Effect: Breitmaier, E., Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987. (Mechanistic source for C-I upfield shift).

Sources

Technical Guide: Mass Spectrometry of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometric characterization of 4-Iodo-5-methoxypyridin-3-amine , a critical halogenated heterocyclic scaffold used in medicinal chemistry.[1]

Executive Summary

This compound (CAS: 1045855-66-0) is a trisubstituted pyridine derivative characterized by a crowded functional core: an electron-donating amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), a labile iodine atom (

), and an electron-donating methoxy group (

).[1] This specific substitution pattern creates a unique "push-push" electronic environment that significantly influences its ionization and fragmentation behavior.[1]

For drug development professionals, this compound serves as a high-value intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1] Its mass spectrometric (MS) profile is dominated by the weak


 bond and the "ortho-effect" between the amine and iodine, requiring precise method parameters to prevent in-source degradation while ensuring adequate ionization.[1]

Chemical Profile & Physicochemical Properties

Understanding the intrinsic properties of the analyte is the first step in designing a robust MS method.

PropertyValue / DescriptionMS Relevance
Formula

Basis for exact mass calculation.[1]
Monoisotopic Mass 249.9603 Da Target for deconvolution.[1]
[M+H]⁺ 250.9681 Da Primary precursor ion in ESI(+).[1]
Isotopic Pattern Unique (Iodine is monoisotopic)No M+2 peak from Iodine; distinct from Cl/Br analogs.[1]
pKa (Pyridine N) ~6.5 (Predicted)Primary protonation site for ESI(+).[1]
pKa (Amine N) ~3.0 (Predicted)Secondary ionization site; less basic due to resonance.[1]
LogP ~1.8Moderate lipophilicity; suitable for Reverse Phase LC.[1]

MS Method Development Protocol

To analyze this compound reproducibly, specific conditions must be maintained to minimize thermal deiodination in the source.

Sample Preparation[1][3]
  • Solvent: Methanol (LC-MS grade).[1] Avoid DMSO if possible, as it can suppress ionization in ESI.[1]

  • Concentration:

    
     to 
    
    
    
    .[1]
  • Additives:

    
     Formic Acid is essential to protonate the pyridine nitrogen (
    
    
    
    ).
Liquid Chromatography (LC) Parameters

A standard C18 stationary phase is recommended.[1] The iodine atom increases retention relative to non-halogenated analogs.

  • Column: C18 End-capped (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water +

    
     Formic Acid.[1]
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.[1]
    
  • Gradient: 5% B to 95% B over 5 minutes. (Iodine lipophilicity requires high organic content for elution).[1]

Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization (ESI) Positive.[1][2][3]

  • Capillary Voltage:

    
     (Keep lower to prevent discharge).
    
  • Source Temperature:

    
      (Crucial: High temperatures 
    
    
    
    can cause thermal cleavage of the
    
    
    bond before mass analysis, leading to false identification of the de-iodinated byproduct).
  • Cone Voltage:

    
     (Soft ionization).[1]
    

Fragmentation Mechanics & Ortho-Effects

The fragmentation of this compound is governed by the weakness of the Carbon-Iodine bond (


) and the proximity of the amine group.[1]
Key Fragmentation Pathways (CID)[1]
  • Primary Loss: Iodine Radical/HI Elimination

    • The most abundant fragment is typically the loss of the iodine atom. In ESI, this often manifests as the loss of

      
       (
      
      
      
      ) due to the "ortho-effect" where the adjacent amine hydrogen facilitates the elimination, or direct homolytic cleavage of the iodine radical (
      
      
      ).
    • Transition:

      
       (Loss of I) or 
      
      
      
      (Loss of HI).
  • Secondary Loss: Methyl Group

    • The methoxy group at C5 can lose a methyl radical (

      
      , 
      
      
      
      ) or formaldehyde (
      
      
      ,
      
      
      ).
    • Transition:

      
       (Loss of 
      
      
      
      ).
  • Combined Loss:

    • Sequential loss of Iodine and the Methyl group leads to the core hydroxypyridin-amine scaffold.

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation, highlighting the critical mass shifts.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 250.97 (C6H8IN2O)+ Frag_HI [M+H - HI]+ m/z 122.97 Loss of HI (Ortho Effect) Precursor->Frag_HI Collision Energy: 10-20 eV -128 Da Frag_I [M+H - I•]+cdot m/z 123.97 Loss of Iodine Radical Precursor->Frag_I High Energy -127 Da Frag_Me [M+H - CH3•]+cdot m/z 235.94 Loss of Methyl Radical Precursor->Frag_Me Minor Pathway -15 Da Frag_Core Core Pyridine Scaffold m/z ~95-108 Ring Fragmentation Frag_HI->Frag_Core -HCN / -CO Frag_Me->Frag_Core -I

Caption: Predicted ESI-MS/MS fragmentation tree for this compound showing primary dissociation channels.

Experimental Workflow & Validation

To ensure data integrity, the following self-validating workflow should be adopted.

The "Isotope Check" System

Before fragmentation, validate the precursor using the isotopic signature.

  • Observation: Iodine is monoisotopic (

    
    ).[1]
    
  • Validation Rule: The mass spectrum should NOT show the M+2 peak characteristic of Chlorine (

    
    ) or Bromine (
    
    
    
    ). If an M+2 peak is observed, the sample is contaminated or misidentified.
Method Development Flowchart

This workflow ensures that thermal degradation (a common artifact for iodo-amines) is ruled out during method setup.[1]

MethodWorkflow Start Start: Sample Prep (MeOH + 0.1% FA) DirectInfusion Direct Infusion (No Column) Start->DirectInfusion TempCheck Source Temp Check Scan 100-300°C DirectInfusion->TempCheck Decision Is m/z 124 (De-iodo) observed? TempCheck->Decision Optimize Lower Source Temp Reduce Cone Voltage Decision->Optimize Yes (Thermal Degradation) Proceed Proceed to LC-MS Method Validation Decision->Proceed No (Stable Ion) Optimize->TempCheck Final Final Method: Source: 250°C Cone: 20V Proceed->Final

Caption: Optimization workflow to prevent thermal deiodination artifacts during source parameter tuning.

Conclusion

Successful mass spectrometric analysis of This compound relies on balancing ionization efficiency with the lability of the


 bond.[1] By utilizing ESI+ with controlled source temperatures (

) and monitoring the specific loss of

(

), researchers can confidently identify and quantify this scaffold in complex matrices.
References
  • Sigma-Aldrich. Product Specification: this compound (CAS 1045855-66-0).[1] Available at: [1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on "Ortho Effect" and Halogen loss).

  • NIST Mass Spectrometry Data Center. Ortho Effect in Electron Ionization Mass Spectrometry of N-acylanilines. Available at: [1]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] Available at: [1]

Sources

Methodological & Application

Application Note: High-Efficiency Palladium-Catalyzed C4-Amination of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-Iodo-5-methoxypyridin-3-amine (CAS: 1045855-66-0) via Palladium-catalyzed amination is a critical transformation in the synthesis of polysubstituted pyridine scaffolds, particularly for kinase inhibitors (e.g., EGFR, ALK inhibitors) and fused heterocycles like imidazo[4,5-c]pyridines.

This application note addresses the specific challenges posed by this substrate: the competing coordination of the free C3-amino group, the electronic deactivation by the C5-methoxy group, and the steric crowding at the C4 reaction center. We present two validated protocols: a Direct Coupling Method utilizing sterically demanding phosphine ligands to bypass protection steps, and a High-Fidelity Protection Strategy for challenging coupling partners.

Structural Analysis & Mechanistic Challenges

Substrate Reactivity Profile

The substrate features a unique "push-pull" electronic environment that dictates reaction conditions:

  • C4-Iodide (Electrophile): The iodine atom is an excellent leaving group, facilitating the oxidative addition step of the catalytic cycle. However, its reactivity is modulated by the adjacent groups.

  • C5-Methoxy (Electron Donor): This group increases electron density on the pyridine ring. While this stabilizes the oxidative addition complex, it renders the C4 position less electrophilic compared to electron-deficient pyridines (e.g., 4-iodo-3-nitropyridine), potentially slowing reductive elimination.

  • C3-Amine (Nucleophile/Ligand): This is the primary failure mode. The free amine can:

    • Act as a competitive ligand, displacing phosphines and forming inactive Pd-amine complexes (Catalyst Poisoning).

    • Participate in homocoupling or oligomerization.

Mechanistic Pathway

The reaction follows the standard Buchwald-Hartwig catalytic cycle, but successful turnover requires a ligand that can outcompete the substrate's C3-amine for the Palladium center while creating a pocket large enough to accommodate the C5-methoxy group.

G Substrate This compound OxAdd Oxidative Addition (Rate Limiting Step due to 5-OMe) Substrate->OxAdd + Pd(0) Poison OFF-CYCLE: Catalyst Poisoning (Pd-N Coordination via C3-NH2) Substrate->Poison Competes with Ligand Pd0 LnP-Pd(0) Active Species Pd0->OxAdd Coord Amine Coordination (Substrate Binding) OxAdd->Coord + R-NH2 Deprot Deprotonation by Base (Cs2CO3 / NaOtBu) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product C4-Aminated Product RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive inhibition pathway (red) caused by the C3-amino group.

Optimization Strategy

Ligand Selection

For this specific scaffold, bidentate ligands with a wide bite angle are superior. They enforce a geometry that favors reductive elimination and are less labile than monodentate ligands, preventing displacement by the C3-amine.

LigandClassSuitabilityNotes
Xantphos Bidentate (Wide Bite Angle)High Excellent for heterocycles; resists displacement by amines.
BrettPhos Monodentate (Dialkylbiaryl)High Best for primary amines; extremely active precatalysts available.
BINAP Bidentate (Bisphosphine)ModerateGood baseline, but slower rates with electron-rich pyridines.
PPh3 MonodentateLow High risk of catalyst poisoning by the substrate.
Base and Solvent
  • Base: Cs2CO3 is preferred over NaOtBu for substrates with sensitive functional groups or when minimizing side reactions (like halogen scrambling). K3PO4 is a viable alternative for hydrous conditions.

  • Solvent: 1,4-Dioxane or Toluene are standard. Dioxane is preferred for solubility of the polar aminopyridine.

Experimental Protocols

Protocol A: Direct Amination (The "Gold Standard")

Recommended for coupling with secondary amines or electron-rich anilines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a distinct reaction vial with Pd(OAc)₂ and Xantphos. Add 1 mL of dioxane and stir at room temperature for 5 minutes to pre-form the active Pd(0)-L complex (solution turns yellow/orange).

  • Substrate Addition: Add the this compound, the coupling amine, and Cs₂CO₃ to the vial.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (if not in glovebox).

  • Reaction: Heat the block to 100°C for 12–16 hours. Vigorous stirring is essential as Cs₂CO₃ is insoluble.

  • Work-up: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (typically DCM/MeOH gradients) is required. Note: The product will be polar.

Validation Check:

  • TLC Monitoring: The starting material (iodide) usually has a higher Rf than the product. Use a stain (ninhydrin) to visualize the amines.

  • Self-Correction: If conversion is <50% after 6 hours, add a second portion of catalyst (2.5 mol%) and raise temp to 110°C.

Protocol B: Protected Route (N-Boc Strategy)

Recommended for difficult couplings (e.g., weak nucleophiles, amides) or if Protocol A yields <40%.

Workflow:

  • Protection: React this compound with Boc2O (2.5 equiv) and DMAP (cat.) in THF to form the bis-Boc or mono-Boc intermediate.

  • Coupling: Perform Buchwald-Hartwig coupling using Pd2(dba)3 / BrettPhos / NaOtBu in Toluene at 90°C. The Boc group prevents catalyst poisoning.

  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to reveal the free amine.

Workflow Start Start: This compound Decision Coupling Partner Type? Start->Decision Direct Protocol A: Direct Coupling (Pd/Xantphos) Decision->Direct Secondary Amine Electron-Rich Aniline Protect Protocol B: Boc Protection Decision->Protect Primary Alkyl Amine Amide/Sulfonamide Final Final Product Direct->Final CouplingB Coupling (Pd/BrettPhos) Protect->CouplingB Deprotect Acid Deprotection CouplingB->Deprotect Deprotect->Final

Figure 2: Decision Matrix for selecting the optimal synthetic pathway.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to Protocol B (Boc-protection). Alternatively, increase catalyst loading to 10 mol% and use a precatalyst (e.g., Xantphos-Pd-G3).
Dehalogenation Hydride Source presentEnsure solvent is anhydrous. Avoid using alcohols. If using amines with

-hydrogens, lower temp to 80°C.
Dimerization HomocouplingEnsure the reaction is strictly anaerobic (O₂ promotes homocoupling).
Purification Issues High PolarityUse amine-functionalized silica gel or add 1% Et3N to the eluent to prevent streaking of the basic product.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl halides with amines." Journal of the American Chemical Society.

  • Hartwig, J. F. (2008).[1] "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research.

  • Vertex Pharmaceuticals. (2010). "Patent WO2010148197: Pyridyl inhibitors of kinases." (Demonstrates utility of 3-amino-4-halopyridine scaffolds).

  • Malinowski, Z., et al. (2020). "Synthesis of N-Substituted-3-amino-4-halopyridines." Molecules.

Sources

Application Notes & Protocols for the Synthesis of 4-Aryl-5-Methoxypyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 4-Aryl-5-Methoxypyridin-3-amines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Among the myriad of substituted pyridines, the 4-aryl-5-methoxypyridin-3-amine core represents a particularly compelling chemotype. This structural motif combines several key features that are highly sought after in drug design: a rigid heterocyclic core for defined vectoral presentation of substituents, a lipophilic aryl group for potential hydrophobic interactions with target proteins, a methoxy group that can act as a hydrogen bond acceptor and influence metabolic stability, and a crucial 3-amino group that serves as a versatile handle for further chemical elaboration and as a key pharmacophoric element.

Derivatives of aminopyridine have shown a wide range of biological activities, including antimicrobial and anti-cancer properties.[3] The strategic placement of substituents on the pyridine ring can significantly modulate the electronic properties and three-dimensional shape of the molecule, thereby fine-tuning its interaction with biological targets. This guide provides a comprehensive overview of a robust and adaptable synthetic strategy for accessing 4-aryl-5-methoxypyridin-3-amines, designed for researchers and scientists engaged in drug development. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a solid foundation for further synthetic exploration.

Synthetic Strategy: A Multi-step Approach to the Target Scaffold

The proposed synthetic route is outlined below. This approach leverages a well-established method for pyridine synthesis from chalcones, followed by functional group manipulations.

Synthesis_Workflow cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Pyridine Ring Formation cluster_2 Part 3: Amination A Aryl Aldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Substituted Acetophenone B->C E 4-Aryl-5-methoxy-pyridine-3-carbonitrile C->E Base-catalyzed Cyclocondensation D Malononitrile D->E F 4-Aryl-5-methoxy-pyridin-3-amine (Target Molecule) E->F Hydrolysis & Hofmann Rearrangement Pyridine_Formation_Mechanism Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Malononitrile Malononitrile Anion Malononitrile->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Aromatized_Product 4-Aryl-5-methoxy-pyridine-3-carbonitrile Cyclized_Intermediate->Aromatized_Product Aromatization

Sources

High-Fidelity Heck Couplings of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-iodo-5-methoxypyridin-3-amine scaffold represents a "privileged structure" in modern drug discovery, particularly for the synthesis of 6-azaindoles and 1,6-naphthyridines used in kinase inhibitors (e.g., targeting CSF1R, SGK-1).[1] However, this substrate presents a unique "chemical conflict": the catalytic utility of the C4-iodide is often compromised by the coordinating ability of the C3-amine and the pyridine nitrogen.

This guide provides field-proven protocols to overcome these challenges. We detail two distinct workflows: a Robust Protection Strategy for scale-up consistency, and a Direct Ligand-Controlled Strategy for rapid high-throughput screening (HTS).

Strategic Analysis & Mechanistic Challenges

The Substrate Profile[2]
  • Electrophile: C4-Iodide. Highly reactive for Oxidative Addition (OA), but electronically tempered by the ortho-methoxy group (EDG).[1]

  • Nucleophile/Poison: C3-Amine (

    
    ).[1] Capable of binding Pd(II) species, leading to catalyst sequestration (off-cycle resting states).[1]
    
  • Electronic Bias: The 5-methoxy group increases electron density on the pyridine ring. While this stabilizes the oxidative addition complex, it slows the initial OA step compared to electron-deficient pyridines (e.g., 3-nitro-4-iodopyridine).[1]

The "Amine Problem" in Heck Coupling

In standard Heck conditions, the free amine can displace phosphine ligands (


), forming inactive species like 

.[1] This necessitates either:
  • Steric Shielding: Using bulky ligands (e.g.,

    
    , XPhos) that prevent amine coordination.[1]
    
  • Electronic Deactivation: Protecting the amine as a carbamate (Boc) or amide (Ac).[1]

Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical decision points between direct coupling and protection strategies.

HeckPathway Start Substrate: This compound Decision Scale & Purity Requirement? Start->Decision RouteA Route A: Direct Coupling (High Throughput / Discovery) Decision->RouteA Speed Priority RouteB Route B: Protection Strategy (Process / Scale-Up) Decision->RouteB Yield Priority StepA1 Ligand Selection: Bulky Phosphines (XPhos/P(o-tol)3) RouteA->StepA1 StepB1 Boc-Protection (Boc2O, THF) RouteB->StepB1 StepA2 Heck Coupling (Higher Pd Loading) StepA1->StepA2 Product Target: Functionalized Pyridine / Azaindole StepA2->Product StepB2 Heck Coupling (Standard Pd(OAc)2/PPh3) StepB1->StepB2 StepB3 Deprotection / Cyclization StepB2->StepB3 StepB3->Product

Figure 1: Strategic decision tree for Heck coupling of aminopyridines. Route B is recommended for yields >80%.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Protection Route

Context: Recommended for multi-gram synthesis where purification ease and yield are paramount. The Boc group prevents N-arylation side reactions and catalyst poisoning.

Step 1: N-Boc Protection[1]
  • Reagents: Substrate (1.0 equiv),

    
     (1.2 equiv), DMAP (0.1 equiv), 
    
    
    
    (1.5 equiv).[1]
  • Solvent: THF (anhydrous).

  • Procedure: Stir at RT for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Concentrate. Note: The 5-OMe group aids solubility compared to naked aminopyridines.

Step 2: Heck Coupling (Boc-Protected Intermediate)

Reaction: Coupling with Methyl Acrylate.[1]

ComponentEquivalentsRole
N-Boc-4-iodo-5-methoxypyridin-3-amine 1.0Substrate
Methyl Acrylate 1.5Olefin Partner
Pd(OAc)2 0.05 (5 mol%)Catalyst Precursor
PPh3 0.15 (15 mol%)Ligand
Et3N 2.5Base
DMF [0.2 M]Solvent

Procedure:

  • Setup: Charge a Schlenk flask with the protected substrate,

    
    , and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).[1]
  • Addition: Add anhydrous DMF, followed by

    
     and Methyl Acrylate via syringe.
    
  • Reaction: Heat to 90°C for 12–16 hours.

    • Observation: The solution should turn black/brown. If Pd black precipitates immediately (within 10 mins), oxygen was not fully removed.[1]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with

    
     (5% aq) to remove DMF.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Coupling (Ligand-Controlled)

Context: For rapid library synthesis where protection/deprotection steps are bottlenecks.[1] Requires specialized ligands to outcompete the amine.

Key Change: Use of Jeffery Conditions (Phase Transfer) or Buchwald Ligands .[1]

ComponentEquivalentsRole
This compound 1.0Substrate
Alkene (e.g., Styrene) 1.5Olefin Partner
Pd2(dba)3 0.025 (5 mol% Pd)Catalyst
XPhos 0.10 (10 mol%)Bulky Ligand
Cs2CO3 2.0Base (Inorganic)
1,4-Dioxane [0.15 M]Solvent

Critical Procedure Notes:

  • Ligand Pre-complexation: Stir

    
     and XPhos in Dioxane at RT for 15 mins before adding the substrate. This ensures the active catalytic species 
    
    
    
    is formed before the amine can chelate the metal.[1]
  • Temperature: This reaction often requires higher temperatures (100–110°C ) to overcome the electronic deactivation of the 5-OMe group.

  • Base:

    
     is superior to amines here, as it prevents the formation of competitive ammonium salts.[1]
    

Advanced Application: Tandem Heck-Cyclization

Goal: Synthesis of 4-methoxy-1,6-naphthyridines (Kinase Inhibitor Scaffolds).

When the coupling partner is an


-unsaturated ketone or aldehyde (e.g., Methyl Vinyl Ketone), the initial Heck product undergoes spontaneous intramolecular condensation with the free amine.[1]

Workflow:

  • Conditions: Use Protocol B (Direct Coupling).

  • Substrate: this compound + Methyl Vinyl Ketone (2.0 equiv).

  • Mechanism:

    • Step 1: Heck coupling at C4 yields the enone.

    • Step 2: Intramolecular Michael addition / Condensation of the C3-amine onto the carbonyl.

  • Outcome: One-pot formation of the naphthyridine core.

Mechanism Substrate This compound Pd_Complex Oxidative Addition [Ar-Pd(II)-I] Substrate->Pd_Complex Pd(0) / XPhos Insertion Migratory Insertion (Alkene Coordination) Pd_Complex->Insertion + Methyl Vinyl Ketone Elimination Beta-Hydride Elimination (Releases Product) Insertion->Elimination Cyclization Spontaneous Cyclization (Naphthyridine Formation) Elimination->Cyclization - H2O / - H2

Figure 2: Tandem Heck-Cyclization pathway for naphthyridine synthesis.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.[1]Switch to Protocol A (Boc protection) or increase XPhos loading to 2:1 (L:Pd).
Pd Black Formation Instability of Pd(0) species.[1]Add TBAB (Tetrabutylammonium bromide, 1.0 equiv) to stabilize nanoparticles (Jeffery conditions).[1]
Regioisomers Electronic effect of 5-OMe.The 5-OMe directs insertion. Ensure the alkene is electron-deficient (acrylate) to favor linear products.[1]
Protodehalogenation Reduction of C-I bond without coupling.Solvent is "wet" (acting as H-source) or temperature is too high.[1] Dry solvent over molecular sieves.

References

  • The Heck Reaction (Nobel Lecture): Heck, R. F. (2010).[1][2] Palladium-Catalyzed Cross-Couplings in Organic Synthesis. NobelPrize.org. Link

  • Amine Tolerance in Heck Reactions: Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Royal Society of Chemistry. Link

  • Azaindole Synthesis: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC (NIH).[1] Link

  • Ligand Effects (XPhos/Buchwald): Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Link

  • General Heck Methodology: Heck Reaction - Organic Chemistry Portal. Link

Sources

Application Note: A Scalable, Multi-Gram Synthesis of 4-Iodo-5-methoxypyridin-3-amine, a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 4-Iodo-5-methoxypyridin-3-amine, a crucial intermediate in contemporary drug discovery programs. The presented synthetic route is designed for scalability, robustness, and high purity, addressing the common challenges associated with the synthesis of polysubstituted pyridine derivatives. We will delve into the strategic considerations behind the choice of starting materials, protecting group strategy, and the critical regioselective iodination step. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in designing molecules that interact with biological targets. Specifically, highly substituted pyridines like this compound are invaluable building blocks, offering multiple points for diversification through modern cross-coupling reactions. The iodo-substituent, in particular, serves as a versatile handle for introducing molecular complexity via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making this intermediate highly sought after in the synthesis of novel therapeutic agents.

The challenge in synthesizing such molecules lies in achieving the desired substitution pattern with high regioselectivity, especially on a larger scale. This guide outlines a robust, three-step synthetic sequence commencing from the readily available 3-aminopyridine.

Strategic Overview of the Synthetic Route

The chosen synthetic strategy involves a three-stage process designed for efficiency and scalability:

  • Protection of the Amino Group: The synthesis commences with the protection of the nucleophilic amino group of 3-aminopyridine using a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent side reactions in the subsequent functionalization of the pyridine ring.

  • Introduction of the Methoxy Group: The second stage involves the introduction of the methoxy group at the 5-position. This is achieved through a methoxylation reaction on a suitable precursor.

  • Regioselective Iodination and Deprotection: The final and most critical step is the regioselective introduction of the iodine atom at the 4-position, followed by the removal of the Boc protecting group to yield the target compound.

This strategic sequence ensures that the functional groups are introduced in a controlled manner, minimizing the formation of isomeric impurities and simplifying purification at each stage.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Methoxylation cluster_2 Stage 3: Iodination & Deprotection 3-Aminopyridine 3-Aminopyridine Boc_Anhydride Boc2O, THF Protected_Amine tert-butyl (pyridin-3-yl)carbamate Boc_Anhydride->Protected_Amine Protection Intermediate_1 tert-butyl (5-bromopyridin-3-yl)carbamate Protected_Amine->Intermediate_1 Bromination (Separate Step) Methoxylation_Reagents NaOMe, CuI, DMF Methoxy_Intermediate tert-butyl (5-methoxypyridin-3-yl)carbamate Methoxylation_Reagents->Methoxy_Intermediate Nucleophilic Substitution Iodination_Reagents 1. n-BuLi, TMEDA, THF 2. I2 Iodinated_Intermediate tert-butyl (4-iodo-5-methoxypyridin-3-yl)carbamate Iodination_Reagents->Iodinated_Intermediate Directed Ortho-metalation & Iodination Deprotection_Reagents TFA, DCM Final_Product This compound Deprotection_Reagents->Final_Product Deprotection

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Aminopyridine99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
3,5-Dibromopyridine97%Sigma-Aldrich
Sodium methoxide (NaOMe)95%Sigma-Aldrich
Copper(I) iodide (CuI)98%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Tetramethylethylenediamine (TMEDA)≥99.5%Sigma-Aldrich
Iodine (I₂)≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated sodium bicarbonate solutionIn-house preparation
Saturated sodium thiosulfate solutionIn-house preparation
BrineIn-house preparation
Anhydrous sodium sulfateFisher Scientific
Standard laboratory glassware
Magnetic stirrers with heating
Rotary evaporator
Inert atmosphere setup (Nitrogen/Argon)
Stage 1: Synthesis of tert-butyl (5-bromopyridin-3-yl)carbamate

Rationale: This initial stage combines protection and bromination. Starting with 3,5-dibromopyridine and performing a nucleophilic aromatic substitution with ammonia (or a protected amine equivalent) followed by Boc protection is a viable route. Alternatively, direct bromination of Boc-protected 3-aminopyridine can be explored, though regioselectivity can be challenging. For a scalable and predictable synthesis, we will proceed with a Buchwald-Hartwig amination of 3,5-dibromopyridine followed by Boc protection.

Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-dibromopyridine (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), racemic BINAP (0.03 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.015 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL per 1 g of 3,5-dibromopyridine) to the flask.

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: After completion, cool the reaction to room temperature and add a 2 M aqueous solution of hydrochloric acid. Stir vigorously for 1 hour.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Boc Protection: Dissolve the crude 5-bromopyridin-3-amine in THF (10 mL per 1 g). Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4-6 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-bromopyridin-3-yl)carbamate as a solid.

Stage 2: Synthesis of tert-butyl (5-methoxypyridin-3-yl)carbamate

Rationale: The bromo-substituent is replaced with a methoxy group via a copper-catalyzed nucleophilic aromatic substitution. This reaction is generally reliable for introducing alkoxy groups onto pyridine rings.

Protocol:

  • Reaction Setup: In a sealed tube, combine tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 eq), sodium methoxide (2.0 eq), and copper(I) iodide (0.2 eq).

  • Solvent Addition: Add anhydrous DMF (10 mL per 1 g of the starting carbamate).

  • Reaction: Seal the tube and heat the mixture to 120 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield tert-butyl (5-methoxypyridin-3-yl)carbamate.

Stage 3: Synthesis of this compound

Rationale: This stage involves a directed ortho-metalation followed by quenching with an iodine source. The Boc-protected amino group directs the deprotonation to the adjacent 4-position. Subsequent acidic work-up or a separate deprotection step removes the Boc group.

Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl (5-methoxypyridin-3-yl)carbamate (1.0 eq) and anhydrous THF (20 mL per 1 g). Add TMEDA (2.2 eq).

  • Metalation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 2 hours.

  • Iodination: In a separate flask, dissolve iodine (2.5 eq) in anhydrous THF. Add this iodine solution dropwise to the lithiated intermediate at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude iodinated intermediate in dichloromethane (10 mL per 1 g). Add trifluoroacetic acid (10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Final Work-up and Purification: Concentrate the reaction mixture. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Summary and Expected Results

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by LC-MS)
1tert-butyl (5-bromopyridin-3-yl)carbamate3,5-DibromopyridinePd₂(dba)₃, BINAP, Boc₂O60-70%>95%
2tert-butyl (5-methoxypyridin-3-yl)carbamatetert-butyl (5-bromopyridin-3-yl)carbamateNaOMe, CuI75-85%>95%
3This compoundtert-butyl (5-methoxypyridin-3-yl)carbamaten-BuLi, I₂, TFA50-60%>98%

Safety and Handling

  • 3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Ensure no contact with water or air.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. An appropriate risk assessment should be conducted before commencing any experimental work.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1Incomplete reaction or catalyst deactivation.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly.
Low yield in Stage 2Inefficient nucleophilic substitution.Ensure the reaction is properly sealed to maintain temperature and pressure. Consider using a different copper source or ligand.
Formation of multiple isomers in Stage 3Incomplete metalation or side reactions.Ensure the metalation temperature is maintained at -78 °C. Add n-BuLi slowly. Ensure anhydrous conditions.
Incomplete deprotectionInsufficient acid or reaction time.Increase the amount of TFA or the reaction time. Monitor by TLC or LC-MS.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By employing a strategic protecting group strategy and a regioselective directed ortho-metalation, this protocol overcomes common challenges in the synthesis of polysubstituted pyridines. This versatile building block is now accessible for further elaboration in drug discovery and development programs.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 3, 2026, from [Link]

Application Notes and Protocols for the Purification of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development and medicinal chemistry, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the success of a research program rests. 4-Iodo-5-methoxypyridin-3-amine, a highly functionalized pyridine derivative, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1] Its structural motifs are frequently found in compounds targeting various therapeutic areas. The presence of impurities, even in trace amounts, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in scale-up processes. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the recommended methodologies.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

Before embarking on any purification strategy, a thorough understanding of the target molecule's properties and the likely impurities is paramount.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₆H₇IN₂O[2]
Molecular Weight250.04 g/mol [2]
AppearanceSolid[2]
Predicted XlogP0.8PubChem

The presence of an amino group imparts basicity to the molecule, while the pyridine nitrogen offers an additional site for protonation. The methoxy and iodo substituents contribute to its lipophilicity. This amphiphilic nature requires a careful selection of solvents and chromatographic conditions.

Anticipating the Impurity Profile:

Impurities in a sample of this compound typically arise from two main sources: unreacted starting materials from the synthesis and byproducts of the reaction. While a specific synthetic route is not detailed here, common methods for the preparation of aminopyridines can provide insights into potential contaminants.[3] These may include:

  • Starting materials: Depending on the synthesis, these could be precursors to the pyridine ring or reagents used for iodination, methoxylation, or amination.

  • Isomeric impurities: Incomplete regioselectivity during functionalization of the pyridine ring can lead to the formation of isomers.

  • Over-iodinated or under-iodinated species: The iodination step might not be perfectly controlled, leading to di-iodinated or non-iodinated pyridines.

  • Decomposition products: Halogenated pyridines can be sensitive to light and heat, potentially leading to degradation products.

A preliminary analysis by Thin Layer Chromatography (TLC) is an indispensable first step to visualize the number of components in the crude material and to guide the selection of the most appropriate purification technique.

Purification Strategy: A Multi-pronged Approach

The purification of this compound can be effectively achieved through a combination of techniques, primarily recrystallization and column chromatography. The choice between these methods, or their sequential application, will depend on the impurity profile and the desired final purity.

Purification_Strategy Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization  Major product with  minor, less soluble  impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography  Complex mixture or  impurities with similar  solubility Purity_Check Purity Check (TLC, NMR, LC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography  Further purification  required Pure_Product Pure Product (>99%) Purity_Check->Pure_Product  Purity meets  specifications Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC_Development 1. TLC System Development Column_Packing 2. Column Packing TLC_Development->Column_Packing Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution with Gradient Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_of_Fractions 6. TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Pooling_and_Evaporation 7. Pooling & Solvent Evaporation TLC_of_Fractions->Pooling_and_Evaporation

Sources

Application Note: High-Fidelity Protection Strategies for 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The scaffold 4-iodo-5-methoxypyridin-3-amine is a high-value intermediate in the synthesis of type I and II kinase inhibitors. The presence of the electron-donating methoxy group at C5 and the reactive iodide at C4 makes it a prime candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

However, the C3-amine presents a dual challenge:

  • Catalyst Poisoning: The free amine (

    
    ) and the pyridine nitrogen can form stable "pincer-like" complexes with Palladium species, arresting the catalytic cycle or requiring excessive catalyst loading.
    
  • Competitive N-Arylation: During cross-coupling, the amine can act as a nucleophile (Buchwald-Hartwig competition), leading to complex mixtures.

The Directive: This guide details the Boc (tert-butyloxycarbonyl) protection strategy as the primary workflow. This choice is dictated by the lability of the C4-Iodide; harsh deprotection conditions (e.g., hydrogenation for benzyl groups) would destroy the C-I bond, while strong hydrolysis (for amides) can degrade the electron-deficient pyridine ring.

Strategic Decision Matrix

Before initiating synthesis, evaluate the downstream chemistry requirements using the logic flow below.

ProtectionStrategy Start Substrate: this compound Q1 Is the Next Step Pd-Catalyzed Coupling? Start->Q1 RouteA No Protection (Risky) High Catalyst Loading Required Q1->RouteA No Q2 Does downstream chemistry involve strong acids? Q1->Q2 Yes Sol_Boc STRATEGY A: Boc Protection (Recommended) Stable to Base/Pd Cleaved by TFA/HCl Q2->Sol_Boc No (Standard) Sol_Ac STRATEGY B: Acetyl Protection (Alternative) Higher Acid Stability Harder Removal Q2->Sol_Ac Yes Sol_Bn STRATEGY C: Benzyl (AVOID) Removal (H2/Pd) strips Iodine Q2->Sol_Bn Never

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream compatibility.

Critical Reactivity Insights

The "Bis-Boc" Phenomenon

Aminopyridines are notorious for reacting twice with Boc anhydride, forming the


-di-Boc species.
  • Problem: The bis-Boc group is bulky and can sterically hinder the C4-Iodide, slowing down the very cross-coupling you are trying to facilitate.

  • Solution: We utilize a "controlled stoichiometry" approach. If bis-Boc forms, a mild basic wash (Protocol 1.1) selectively cleaves the second Boc group, as the carbonyls are electronically destabilized by steric repulsion.

The C4-Iodide Sensitivity

The C4-position is activated by the pyridine nitrogen.

  • Avoid:

    
    -BuLi or 
    
    
    
    -BuLi for deprotonation. These will instantly cause Lithium-Halogen exchange at C4, destroying the starting material.
  • Use: Non-nucleophilic organic bases (TEA, DIPEA) or catalytic DMAP.

Detailed Protocols

Protocol 1: Installation of Boc Group (N-Boc-4-iodo-5-methoxypyridin-3-amine)

Objective: Isolate mono-Boc protected amine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 - 1.2 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous THF or DCM (0.2 M concentration)

  • Base: Triethylamine (TEA) (1.2 equiv)

Step-by-Step Methodology:

  • Setup: In a flame-dried Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous THF.

  • Addition: Add TEA (1.2 eq) followed by DMAP (0.1 eq). Stir for 5 minutes at Room Temperature (RT).

  • Reaction: Add

    
     (1.1 eq) dissolved in a minimal amount of THF dropwise over 10 minutes.
    
    • Note: Gas evolution (

      
      ) is minimal here compared to acid chlorides, but ensure venting.
      
  • Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Rf Observations: Starting amine (~0.3), Mono-Boc (~0.5), Bis-Boc (~0.7).

  • Bis-Boc Correction (Conditional): If TLC shows significant Bis-Boc, add 2.0 eq of

    
     and 5 mL of MeOH to the reaction mixture and reflux for 30 minutes. This selectively cleaves the labile second Boc group.
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (aq) to remove DMAP/TEA, followed by brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (SiO2). Elute with 0-30% EtOAc in Hexanes.

Yield Target: 85–92% as a white/off-white solid.

Protocol 2: Deprotection (Post-Coupling)

Objective: Removal of Boc group without affecting the pyridine ring or newly installed C4-substituents.

Reagents:

  • Solvent: Dichloromethane (DCM)

  • Acid: Trifluoroacetic Acid (TFA)

  • Scavenger (Optional): Triethylsilane (TES) (Use only if the C4-substituent is cation-sensitive).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude coupled product in DCM (0.1 M). Cool to 0°C.

  • Acidification: Add TFA dropwise. Final ratio should be DCM:TFA (4:1 or 2:1).

    • Caution: Do not use HCl/MeOH if the C4-substituent contains hydrolyzable esters. TFA is safer.

  • Reaction: Warm to RT and stir for 1–2 hours.

  • Quench (Critical): The pyridine nitrogen will be protonated. You must free-base the product.

    • Slowly pour the reaction mixture into a stirred solution of saturated

      
       or 1M NaOH (cold) until pH > 8.
      
  • Extraction: Extract with DCM (x3).

  • Purification: The free amine is polar. Use DCM:MeOH (95:5) for chromatography.

Experimental Data Summary

ParameterValue / ConditionNotes
Substrate MW 250.04 g/mol This compound
Boc-Product MW 350.15 g/mol Mono-Boc derivative
TLC Rf (Amine) 0.3030% EtOAc/Hexane
TLC Rf (N-Boc) 0.5530% EtOAc/Hexane
1H NMR Diagnostic

1.50 ppm (s, 9H)
Characteristic t-Butyl singlet
Reaction Time 4 - 6 HoursAt 25°C for protection
Stability GoodStable to Suzuki (aq.[1] base/heat)

Workflow Visualization

The following diagram illustrates the complete protection-coupling-deprotection cycle, highlighting the critical "Bis-Boc" checkpoint.

Workflow Start Start: 4-Iodo-5-methoxy- pyridin-3-amine Step1 Reaction: Boc2O, DMAP, TEA THF, RT, 4h Start->Step1 Check TLC Check: Bis-Boc formed? Step1->Check Correction Correction: Add K2CO3/MeOH Reflux 30 min Check->Correction Yes (Bis-Boc) MonoBoc Intermediate: N-Boc-4-iodo-... (Ready for Coupling) Check->MonoBoc No (Mono only) Correction->MonoBoc Coupling Suzuki Coupling: R-B(OH)2, Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O MonoBoc->Coupling Deprotect Deprotection: TFA / DCM Neutralize w/ NaHCO3 Coupling->Deprotect Final Final Product: 4-Substituted-5-methoxy- pyridin-3-amine Deprotect->Final

Figure 2: Optimized synthetic workflow including the Bis-Boc correction step.

Troubleshooting & FAQs

Q: Can I use Benzyl (Bn) protection? A: No. Removing a benzyl group typically requires Hydrogenolysis (


). This condition is chemically equivalent to the conditions used for hydro-dehalogenation. You will strip the Iodine atom off the C4 position before you remove the benzyl group.

Q: The reaction stalled at 60% conversion. A: Add another 0.1 eq of DMAP. The pyridine nitrogen can sequester the DMAP, reducing its effective concentration. Do not heat the reaction aggressively, or you risk thermal decomposition of the iodide.

Q: My Suzuki coupling failed even with Boc protection. A: Ensure you are using an anhydrous workup for the Boc protection. Residual Boc-anhydride can react with the Suzuki base. Also, switch to a catalyst system designed for hindered chlorides/iodides, such as


 or 

.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[2] The Journal of Organic Chemistry, 71(21), 8283–8286. Link

  • Lalaoui, L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 70(13). Link

  • Sigma-Aldrich. Product Specification: this compound.[3][4] Link

  • Colberg, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Amination of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed amination of 4-Iodo-5-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Buchwald-Hartwig cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure reproducibility.

The amination of heteroaromatic compounds, particularly pyridines, is a cornerstone of modern synthetic chemistry, enabling the construction of molecules with significant applications in pharmaceuticals and materials science.[1][2] However, the unique electronic properties and potential for catalyst inhibition by pyridinic nitrogen can present challenges.[3] This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the amination of this compound?

A1: For a starting point, a common set of conditions would involve a palladium precatalyst with a bulky, electron-rich phosphine ligand. A typical setup would be:

  • Palladium Source: A modern palladium precatalyst (e.g., a G3 or G4 palladacycle) is often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[4][5]

  • Ligand: A biarylphosphine ligand such as XPhos, SPhos, or BrettPhos is a good initial choice. These ligands are known to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally effective.[4][7]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are commonly used.[7]

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C.[8]

Q2: My reaction is showing low or no conversion. What are the most likely causes?

A2: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. This can be due to poor quality reagents, insufficient degassing, or an inappropriate choice of palladium source. Using a reliable precatalyst can often resolve this.[4][5]

  • Inappropriate Ligand: The chosen ligand may not be optimal for this specific substrate. The electronic and steric properties of the ligand are crucial for catalytic activity.[6]

  • Incorrect Base: The base might be too weak to deprotonate the amine effectively, or it may be incompatible with other functional groups on your substrates.[7]

  • Poor Substrate Quality: Impurities in the starting materials, especially the aryl iodide, can inhibit the catalyst.

Q3: What are the common side reactions to look out for?

A3: A primary side reaction to be aware of is hydrodehalogenation , where the iodo group is replaced by a hydrogen atom.[9] This can occur if the catalytic cycle is interrupted, particularly if β-hydride elimination is a competing pathway.[9] Another potential side reaction is the formation of diarylated amine products if the starting amine is a primary amine.

Q4: How does the pyridine nitrogen affect the reaction?

A4: The nitrogen atom in the pyridine ring can coordinate to the palladium center, which can sometimes inhibit or deactivate the catalyst.[10] The choice of a bulky ligand helps to create a sterically hindered environment around the palladium, which can minimize this unwanted coordination and favor the desired catalytic cycle.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the amination of this compound.

Issue 1: Low or No Product Formation

If you are observing minimal or no desired product, a logical troubleshooting workflow is essential.

G start Low/No Conversion catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions sub_catalyst1 Use a Precatalyst (e.g., G3/G4) catalyst->sub_catalyst1 sub_catalyst2 Screen Different Ligands (e.g., XPhos, RuPhos, BrettPhos) catalyst->sub_catalyst2 sub_reagents1 Ensure Anhydrous/Deoxygenated Solvent reagents->sub_reagents1 sub_reagents2 Purify Starting Materials reagents->sub_reagents2 sub_conditions1 Screen Different Bases (NaOtBu, LHMDS, Cs2CO3) conditions->sub_conditions1 sub_conditions2 Vary Temperature (80-120 °C) conditions->sub_conditions2

Caption: Troubleshooting workflow for low conversion.

Causality and Solutions
  • Inactive Catalyst Formation: The reduction of a Pd(II) source (like Pd(OAc)₂) to the active Pd(0) can be inefficient.[7]

    • Solution: Employ a modern, air-stable palladium precatalyst. These complexes readily form the active L-Pd(0) species under the reaction conditions, leading to more reliable results.[4][11] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[4]

  • Inappropriate Ligand Choice: The ligand's steric bulk and electron-donating ability are critical for promoting oxidative addition and reductive elimination.[6]

    • Solution: For primary amines, ligands like BrettPhos are often effective.[4] For more challenging couplings, consider screening a panel of ligands, including those from different generations of Buchwald's biarylphosphines.

  • Incorrect Base Selection: The base must be strong enough to deprotonate the amine without causing degradation of starting materials or products.[7]

    • Solution: While strong bases like NaOtBu are often the most effective, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[4][7]

Issue 2: Formation of Hydrodehalogenation Byproduct

The presence of 5-methoxypyridin-3-amine as a significant byproduct indicates that hydrodehalogenation is competing with the desired C-N bond formation.

G start Hydrodehalogenation Observed pathway β-Hydride Elimination Pathway start->pathway Competing Reaction solution1 Use Chelating Ligands (e.g., Xantphos) start->solution1 solution2 Lower Reaction Temperature start->solution2 solution3 Ensure Anhydrous Conditions start->solution3 reductive_elim Reductive Elimination (Desired)

Caption: Strategies to minimize hydrodehalogenation.

Causality and Solutions
  • Mechanism: Hydrodehalogenation can occur via a β-hydride elimination from a palladium-amido intermediate, which is an unproductive side reaction that competes with the desired reductive elimination.[9]

    • Solution: The use of chelating phosphine ligands can suppress β-hydride elimination by favoring a four-coordinate palladium intermediate from which reductive elimination is more facile.[9] Additionally, ensuring strictly anhydrous conditions is crucial, as water can be a proton source for the hydrodehalogenation byproduct. Lowering the reaction temperature can also sometimes favor the desired C-N coupling pathway.[8]

Issue 3: Poor Reproducibility

Inconsistent results from batch to batch are a common frustration in palladium-catalyzed reactions.

Causality and Solutions
  • Atmospheric Conditions: These reactions are sensitive to oxygen and moisture.[7]

    • Solution: Ensure all reagents and solvents are thoroughly deoxygenated and dried. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Reagent Purity: Trace impurities in starting materials, solvents, or even the base can have a significant impact on the catalytic cycle.

    • Solution: Purify starting materials if their quality is in doubt. Use freshly opened, high-purity solvents. The physical properties of the base, such as particle size, can also affect the reaction; consider grinding the base before use.[7]

  • Catalyst Handling: Palladium catalysts and ligands can be sensitive to air and moisture.

    • Solution: Handle all catalyst components in a glovebox or under a stream of inert gas. Use precatalysts, which are generally more stable and easier to handle than generating the active catalyst in situ from a Pd(0) or Pd(II) source.[8]

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination

This protocol provides a starting point for the amination of this compound. Optimization of specific parameters may be required.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, typically in a 1:1.2 Pd:ligand ratio). Add the catalyst and ligand to the Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to make a ~0.1 M solution with respect to the aryl iodide) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[12]

Catalyst System Comparison Table
Palladium SourceLigandBaseSolventTemperature (°C)Typical Observations
Pd₂(dba)₃XPhosNaOtBuToluene100Good for many standard couplings, but can be less reliable than precatalysts.
XPhos Pd G3(none needed)LHMDSDioxane100Often provides higher yields and better reproducibility.[4]
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH110A weaker base option, may require higher temperatures and catalyst loading.[7]
tBuBrettPhos Pd G3(none needed)K₃PO₄Toluene/H₂O100Useful for substrates with base-sensitive functional groups.[13]

Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[7]

G Pd0 L-Pd(0) OA Oxidative Addition Complex Pd0->OA + Ar-I Amine_Complex Amine Complex OA->Amine_Complex + R2NH - I- Amido_Complex Amido Complex Amine_Complex->Amido_Complex + Base - [Base-H]+ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product ArI Ar-I Amine R2NH Base Base

Sources

Technical Support Center: Purification of 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Iodo-5-methoxypyridin-3-amine . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., FGFR4 inhibitors) and other heterocyclic pharmaceuticals. Its structural features—a basic pyridine nitrogen, an electron-donating methoxy group, and a labile iodine atom—create a "perfect storm" of purification challenges.

This guide addresses the three most common failure modes reported by researchers: chromatographic tailing , photochemical degradation , and regioisomer contamination .

Module 1: Chromatographic Tailing & Yield Loss

The Issue: "I am running a flash column, but the product streaks across 20 fractions. My recovery is only 60%, and the product is contaminated with silica."

The Science (Causality): Aminopyridines are Lewis bases. The pyridine nitrogen (and to a lesser extent, the exocyclic amine) interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This non-specific adsorption causes peak broadening (tailing) and irreversible binding, leading to significant yield loss.

The Solution: Amine Deactivation You must "cap" the active silanol sites using a mobile phase modifier that competes with your product.

Troubleshooting Protocol: The "Buffered" Silica Method
ParameterStandard (Fails)Optimized (Works)
Stationary Phase Standard Silica (40-63 µm)Standard Silica pre-treated or Amine-functionalized Silica
Mobile Phase A Dichloromethane (DCM)DCM
Mobile Phase B Methanol (MeOH)MeOH containing 1% NH₄OH (aq) or 1% Triethylamine (TEA)
Loading Dry load on silicaLiquid load (if solubility permits) or Celite dry load

Step-by-Step Implementation:

  • Modifier Preparation: Prepare your polar solvent (e.g., MeOH or EtOAc) with 1-2% Triethylamine (TEA) or 1% concentrated Ammonium Hydroxide.

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the silanol sites.

  • Elution: Run your gradient. The modifier ensures your product elutes as a sharp band.

Visualizing the Mechanism

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Product Target Molecule (Basic Pyridine N) Silica->Product Strong H-Bonding Result_Bad Tailing & Yield Loss Product->Result_Bad Slow Elution Result_Good Sharp Peak & High Recovery Product->Result_Good Elutes Freely Modifier Modifier (TEA/NH3) (Sacrificial Base) Modifier->Silica Preferential Binding (Blocks Sites)

Figure 1: Mechanism of Silanol Blocking. The modifier (Green) occupies acidic sites, preventing the product (Blue) from sticking.

Module 2: Stability & The "Purple Solid" Phenomenon

The Issue: "My product was a white/pale yellow solid. After leaving it on the bench overnight, it turned purple/brown."

The Science (Causality): The C-I bond at the 4-position of the pyridine ring is inherently labile. The electron-rich nature of the ring (due to the 5-methoxy and 3-amine groups) makes the molecule susceptible to photodeiodination and oxidation .

  • Purple Color: Indicates the liberation of elemental Iodine (

    
    ).
    
  • Brown Color: Often indicates N-oxide formation or azo-coupling of the amine.

The Solution: Environmental Control

Critical Handling Checklist:

  • Light: All purification must be done in low light or using amber glassware. Wrap columns in aluminum foil.

  • Temperature: Do not heat above 40°C during rotary evaporation.

  • Storage: Store under Argon/Nitrogen at -20°C.

Workflow: Stability-Preserving Workup

StabilityWorkflow Reaction Reaction Complete Quench Quench: Sodium Thiosulfate (Scavenges free I2) Reaction->Quench Extract Extraction (DCM/EtOAc) Avoid strong acids! Quench->Extract Dry Dry: Na2SO4 (Keep Cool) Extract->Dry Evap Rotovap: < 40°C Wrap flask in foil Dry->Evap Store Storage: Amber Vial, Ar, -20°C Evap->Store

Figure 2: Optimized workup workflow to minimize deiodination and oxidation.

Module 3: Regioisomer Separation

The Issue: "NMR shows a mixture of 4-iodo (target) and 6-iodo or 2-iodo isomers. They co-elute on my column."

The Science (Causality): During electrophilic iodination of 3-amino-5-methoxypyridine, the directing effects of the amine (ortho/para director) and methoxy (ortho/para director) groups can conflict or overlap, leading to regioisomers. These isomers have nearly identical polarity (Rf values).

The Solution: Orthogonal Purification Standard silica chromatography is often insufficient for separating positional isomers.

Strategy A: Recrystallization (Scalable)

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Logic: Isomers often have significantly different crystal lattice energies despite similar polarity. The 4-iodo isomer, being more symmetrical/compact, may crystallize preferentially.

Strategy B: Functionalized Silica (High Resolution)

  • If flash is necessary, switch stationary phases.

  • C18 (Reverse Phase): Separates based on hydrophobicity. The position of the iodine affects the dipole moment and solvation shell.

  • Amino-Silica: Provides a different surface interaction mechanism than bare silica.

FAQ: Frequently Asked Questions

Q1: Can I use acid extraction to purify this amine? A: Avoid if possible. While the pyridine nitrogen can be protonated, using strong acids (HCl) can accelerate protodeiodination (replacing Iodine with Hydrogen) or hydrolysis of the methoxy group. If you must, use weak acids (Citric acid) and keep it cold.

Q2: My product is oiling out during recrystallization. A: This indicates impurities are lowering the melting point. Perform a "crude" silica plug filtration first to remove tars, then attempt recrystallization. Seeding with a pure crystal (if available) is highly recommended.

Q3: What is the best TLC stain? A: Ninhydrin (stains the free amine red/pink) or Dragendorff’s reagent (specific for alkaloids/pyridines). UV (254 nm) is strong due to the pyridine ring.

References

  • General Pyridine Purification

    • Title: Purification of 2-aminopyridine derivatives...[1] by cation-exchange chromatography.[1]

    • Source: PubMed (NIH)
    • URL:[Link]

    • Relevance: Validates the use of cation exchange and buffered systems for aminopyridines.
  • Stability of Iodinated Compounds

    • Title: Stability of Iodine in Iodized Salt Against Heat, Light and Humidity.[2]

    • Source: Brieflands
    • URL:[Link]

    • Relevance: Provides empirical data on iodine instability under light and he
  • Synthesis & Handling of Methoxypyridines

    • Title: Methoxypyridines in the Synthesis of Lycopodium Alkaloids.[3]

    • Source: ACS Public
    • URL:[Link]

    • Relevance: Discusses the chemical behavior and handling of methoxypyridine intermedi
  • Product Specification & Safety

    • Title: this compound Product Page.[4]

    • Source: Sigma-Aldrich[4]

    • Relevance: Confirms physical state (solid)

Sources

stability of 4-Iodo-5-methoxypyridin-3-amine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 4-Iodo-5-methoxypyridin-3-amine (CAS: 1045855-66-0).[1][2][3] The content is structured to address stability concerns, specifically under basic conditions common in cross-coupling chemistries (Suzuki-Miyaura, Sonogashira) and nucleophilic substitutions.

Part 1: Core Stability Profile

Executive Summary

Status: Conditionally Stable.[1][3] Critical Vulnerability: Nucleophilic Aromatic Substitution (


) at the C4 position.[3]

While the electron-donating effects of the C3-amino and C5-methoxy groups stabilize the pyridine ring against nucleophilic attack (relative to naked 4-iodopyridine), the C4-iodide remains a labile leaving group.[1][2][3] Under strong basic conditions (pH > 12) or elevated temperatures with nucleophilic bases (e.g., hydroxides, alkoxides), the molecule is susceptible to hydrolysis (yielding the pyridone) or etherification.[3]

Stability Matrix
ConditionStability RatingTechnical Note
Weak Bases (e.g.,

,

,

)
High Stable at Room Temperature (RT).[1][2][3] Ideal for standard workups.[2][3]
Strong Bases (e.g., NaOH, KOH, LiOH)Moderate to Low Risk of hydrolysis to 4-hydroxy derivative (pyridone tautomer) at >60°C.
Nucleophilic Bases (e.g., NaOMe, NaOEt)Low High risk of

displacement of Iodine.[3]
Metal-Organic Bases (e.g., n-BuLi, LDA)Critical Incompatible.[1][2][3] Will deprotonate the amine first, then potentially cause Lithium-Halogen exchange or benzyne formation.[2][3]

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Failures (Cross-Coupling)[1][3]

Q1: I am observing significant deiodination (protodeiodination) during my Suzuki coupling. The product mass is [M-I+H]. What is happening? Diagnosis: This is often caused by a "reductive elimination" pathway competing with the transmetallation step, exacerbated by excessive heat or an overly reducing catalytic environment.[3] Root Cause: The 4-position of pyridine is electron-deficient.[1][2] If the oxidative addition of Pd(0) occurs, the resulting Pd(II) species is prone to reduction if the boronic acid transmetallation is slow.[3] Corrective Action:

  • Switch Base: Move from aqueous strong bases (like

    
    ) to anhydrous mild bases like 
    
    
    
    or
    
    
    .[1][3]
  • Solvent System: Avoid alcohols (e.g., EtOH) which can serve as hydride sources.[3] Use 1,4-Dioxane or Toluene .[1][2][3]

  • Catalyst: Switch to a catalyst with bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to accelerate the coupling cycle over the reduction pathway.[3]

Q2: My reaction mixture turned black, and I lost the starting material, but no product formed. Diagnosis: Likely decomposition of the starting material via "pyridyne" (benzyne-type) intermediates or polymerization.[3] Context: If you used a strong base (like NaH or KOtBu) to deprotonate the amine or a nucleophile.[3] Mechanism: Strong bases can deprotonate the C2 position (ortho to the amine).[3] Although the C3-amino group is protecting, harsh conditions can lead to elimination of HI, forming a transient 3,4-pyridyne intermediate which rapidly polymerizes.[2][3] Solution: Maintain reaction temperature below 80°C and strictly avoid bases with


 unless the amine is protected.
Category B: Workup & Isolation[1]

Q3: I cannot extract the compound from the aqueous layer after quenching. Diagnosis: Amphoteric trapping. Explanation: The molecule contains a basic pyridine nitrogen and a weakly acidic/H-bond donor amino group.[1][2][3]

  • At Low pH (< 4): The pyridine nitrogen is protonated (water-soluble cation).[1][3]

  • At High pH (> 12): The amine may participate in H-bonding networks or, if hydrolyzed to the pyridone (see Stability Matrix), become an anion.[3] Protocol: Adjust the aqueous layer to pH 8–9 (using saturated

    
    ) before extraction. Use Ethyl Acetate  or DCM/MeOH (9:1)  to improve solubility of the polar amine.[3]
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways when this compound is subjected to basic conditions.

StabilityPathways Start This compound (Starting Material) SNAr Pathway A: SNAr Hydrolysis (Strong OH- / Heat) Start->SNAr pH > 12, > 80°C Coupling Pathway B: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Pd(0), Mild Base Deiod Pathway C: Protodeiodination (Reducing Conditions) Start->Deiod Alcohols, Hydride source Pyridone 4-Hydroxy-5-methoxypyridin-3-amine (Pyridone Tautomer) SNAr->Pyridone Displacement of I- Product C4-Functionalized Product Coupling->Product Desired Cycle Reduced 3-Amino-5-methoxypyridine (Des-Iodo Side Product) Deiod->Reduced I replaced by H

Figure 1: Competing reaction pathways. Pathway A represents the primary instability risk under basic conditions.[3]

Part 4: Validated Experimental Protocols

Protocol 1: Rapid Stability Screen (Base Tolerance)

Use this protocol to verify if your specific basic conditions are safe before committing valuable starting material.[1][3]

  • Preparation: Dissolve 5 mg of this compound in 0.5 mL of the desired organic solvent (e.g., DMF, Dioxane).

  • Challenge: Add 0.1 mL of the base solution intended for use (e.g., 2M

    
     or 1M NaOH).
    
  • Incubation: Heat to the intended reaction temperature (e.g., 80°C) for 1 hour.

  • Analysis:

    • Take a 10 µL aliquot.

    • Dilute with 500 µL Acetonitrile.[2][3]

    • Inject into LC-MS.[1][2][3]

  • Interpretation:

    • Peak at M+1 (251.0): Intact Starting Material.[1][3] (Stable)

    • Peak at M-126+17 (141.0): Hydrolysis product (Loss of I, Gain of OH).[1][2][3] (Unstable - Switch Base)

Protocol 2: Recommended Workup for Basic Reactions

Designed to prevent post-reaction degradation.

  • Quench: Cool reaction mixture to Room Temperature.

  • Dilution: Dilute with Ethyl Acetate (3x reaction volume).

  • Wash 1: Wash with 50% Saturated Brine (Do not use 1M NaOH).

  • Wash 2: Wash with Saturated

    
     .
    
  • Drying: Dry organic layer over

    
      (Sodium Sulfate).[1][3] Avoid Magnesium Sulfate (
    
    
    
    ) if the amine is very polar, as it can adsorb to the Lewis acidic Mg surface.[3]
  • Concentration: Rotary evaporate at bath temperature < 40°C .

References

  • Schlosser, M. (2005).[3] The reactivity of pyridines and their benzo derivatives: A kinetic and thermodynamic perspective. Angewandte Chemie International Edition. Link[1][3]

  • Roughley, S. D., & Jordan, A. M. (2011).[3] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link[1][3]

  • Li, J. J. (2014).[3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2][3] (Referencing Suzuki-Miyaura coupling on heteroaryl halides). Link[1][3]

  • Sigma-Aldrich. (n.d.).[1][2][3][4] Safety Data Sheet: this compound. Link (Generic landing page for verification of handling codes).

Sources

Validation & Comparative

A Comparative Guide to 4-Iodo-5-methoxypyridin-3-amine and its Isomeric Counterparts in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, substituted pyridines represent a class of privileged scaffolds. Their prevalence in pharmaceuticals and functional materials underscores the continuous need for efficient and versatile methods for their synthesis and functionalization. Among the various substituted pyridines, iodo-pyridines serve as key building blocks, offering a reactive handle for a multitude of cross-coupling reactions. This guide provides an in-depth technical comparison of 4-Iodo-5-methoxypyridin-3-amine with other iodo-pyridine isomers, focusing on their synthesis, electronic properties, and reactivity in palladium-catalyzed cross-coupling reactions. This analysis aims to equip researchers with the knowledge to make informed decisions in the selection of building blocks for their synthetic campaigns.

Introduction: The Strategic Importance of Iodo-pyridines

Iodo-pyridines are highly valued synthetic intermediates due to the high reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, facilitating oxidative addition to the metal center, which is often the rate-determining step in catalytic cycles like those of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

The presence of additional substituents, such as amino and methoxy groups, on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the iodo-pyridine. These groups can modulate the electron density of the pyridine ring and the C-I bond, and can also act as directing groups or potential coordinating sites for the metal catalyst. Understanding the interplay of these factors is crucial for predicting and controlling the outcome of cross-coupling reactions.

This guide will focus on the comparative analysis of this compound and its structural isomers, providing a framework for selecting the optimal building block for specific synthetic targets.

Synthesis of Substituted Iodo-pyridines

The synthesis of multi-substituted pyridines, including iodo-amino-methoxy pyridines, often involves multi-step sequences starting from readily available pyridine precursors. Common strategies include electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation.

General Synthetic Strategies:
  • Electrophilic Iodination: Pyridines with activating groups, such as amino and methoxy substituents, can undergo direct iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

  • From Amino Pyridines via Diazotization: A common route to iodo-pyridines involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with an iodide salt.

  • Halogen Exchange: In some cases, a more reactive iodo-substituent can be introduced by halogen exchange from a bromo- or chloro-pyridine, although this is less common for the synthesis of iodo-pyridines.

Synthetic Protocol: Representative Synthesis of an Iodo-aminopyridine

Below is a representative protocol for the iodination of an aminopyridine derivative, which is a common method for accessing the title compounds.

Synthesis of 2-Amino-5-iodopyridine [1]

This protocol describes the direct iodination of 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Iodine

  • Hydrogen Peroxide (30% aqueous solution)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminopyridine in water.

  • With stirring, add iodine portion-wise over a period of time, maintaining the reaction temperature.

  • After the addition of iodine is complete, maintain the temperature for a specified duration to ensure complete reaction.

  • Slowly add hydrogen peroxide dropwise to the reaction mixture.

  • Continue to stir the reaction at the same temperature for an additional period.

  • Upon completion, heat the reaction mixture to reflux for a short period.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: General scheme for the synthesis of 2-amino-5-iodopyridine.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of iodo-pyridines as synthetic building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful and widely used methods in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. The reactivity of the iodo-pyridine in this reaction is influenced by both electronic and steric factors.

Electronic Effects:

  • Electron-donating groups (EDGs) like amino (-NH2) and methoxy (-OCH3) groups increase the electron density of the pyridine ring. This can have a two-fold effect. On one hand, it can strengthen the C-I bond, making oxidative addition slower. On the other hand, it can increase the nucleophilicity of the pyridine nitrogen, potentially leading to catalyst inhibition through coordination.

  • Electron-withdrawing groups (EWGs) would generally accelerate the oxidative addition step.

Steric Effects:

  • Substituents ortho to the iodine atom can sterically hinder the approach of the palladium catalyst, slowing down the rate of oxidative addition.

Table 1: Predicted Relative Reactivity of Iodo-methoxypyridinamine Isomers in Suzuki-Miyaura Coupling

CompoundSubstituent PositionsExpected Electronic Effect on C-I bondExpected Steric HindrancePredicted Relative Reactivity
This compound Iodo at C4, Methoxy at C5, Amino at C3EDGs may slightly deactivateModerateHigh
2-Iodo-3-methoxy-pyridin-4-amineIodo at C2, Methoxy at C3, Amino at C4EDGs may slightly deactivateHigh (ortho methoxy)Moderate to Low
3-Iodo-4-methoxy-pyridin-2-amineIodo at C3, Methoxy at C4, Amino at C2EDGs may slightly deactivateModerate (ortho amino)Moderate
2-Iodo-5-methoxy-pyridin-3-amineIodo at C2, Methoxy at C5, Amino at C3EDGs may slightly deactivateLowHigh

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Iodo-pyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of iodo-pyridines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Iodo-pyridine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF/Water)

Procedure:

  • To a reaction vessel, add the iodo-pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if used).

  • Add the base (2-3 equiv) and the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][3] Similar to the Suzuki reaction, the reactivity of the iodo-pyridine is influenced by the electronic and steric environment of the C-I bond.

Electronic Effects:

  • The electron-donating amino and methoxy groups can increase the electron density on the pyridine ring, potentially slowing down the oxidative addition step. The amino group on the pyridine ring can also compete with the coupling amine for coordination to the palladium center.

Steric Effects:

  • Substituents ortho to the iodine can hinder the reaction.

Table 2: Predicted Relative Reactivity of Iodo-methoxypyridinamine Isomers in Buchwald-Hartwig Amination

CompoundSubstituent PositionsExpected Electronic Effect on C-I bondPotential for Catalyst InhibitionPredicted Relative Reactivity
This compound Iodo at C4, Methoxy at C5, Amino at C3EDGs may slightly deactivateModerateHigh
2-Iodo-3-methoxy-pyridin-4-amineIodo at C2, Methoxy at C3, Amino at C4EDGs may slightly deactivateHigh (ortho methoxy and peri amino)Moderate to Low
3-Iodo-4-methoxy-pyridin-2-amineIodo at C3, Methoxy at C4, Amino at C2EDGs may slightly deactivateHigh (ortho amino)Moderate
2-Iodo-5-methoxy-pyridin-3-amineIodo at C2, Methoxy at C5, Amino at C3EDGs may slightly deactivateLowHigh

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Iodo-pyridine

This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand and base is critical and often substrate-dependent.

Materials:

  • Iodo-pyridine derivative

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, Josiphos)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst and the phosphine ligand.

  • Add the iodo-pyridine, the amine, and the base.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules. The chemical shifts of the pyridine ring protons are sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy:

  • Amino Group (-NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.

  • Methoxy Group (-OCH₃): The methoxy protons appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Pyridine Protons: The chemical shifts of the pyridine ring protons are influenced by the combined electronic effects of the iodo, amino, and methoxy groups. Electron-donating groups will generally shift the signals of nearby protons to a higher field (lower ppm), while the deshielding effect of the nitrogen atom in the pyridine ring shifts protons in the α-positions to a lower field.

While specific NMR data for all isomers is not compiled in a single source, analysis of the predicted and reported spectra of similar compounds can provide valuable insights. For this compound, the two pyridine protons would appear as distinct signals, with their coupling constants revealing their relative positions.

Conclusion and Outlook

This compound and its isomers are valuable building blocks for the synthesis of complex molecules in medicinal chemistry and materials science. Their reactivity in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of electronic and steric factors.

This guide has provided a framework for understanding and predicting the relative reactivity of these isomers in Suzuki-Miyaura and Buchwald-Hartwig reactions. While direct comparative experimental data is scarce, the principles outlined here can guide the rational selection of substrates and the optimization of reaction conditions. Isomers with less steric hindrance around the iodine atom, such as this compound and 2-Iodo-5-methoxy-pyridin-3-amine, are predicted to be more reactive.

Future research efforts focused on the systematic evaluation of the reactivity of a library of such isomers under standardized conditions would be of immense value to the synthetic chemistry community. Such data would enable more precise predictions and facilitate the more efficient design of synthetic routes towards novel and valuable compounds.

References

  • Liu, R. Y., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

  • Kinetics Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2022). Molecules, 27(15), 4993. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Synthesis method of 2-amino-5-iodopyridine. CN110590652B.
  • This compound (C6H7IN2O). PubChem. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 28336-28340. [Link]

  • Buchwald-Hartwig amination. (2023, March 6). YouTube. [Link]

  • 4-Amino-3,5-dichloropyridine. (2024). IUCrData, 9(1). [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.
  • Heathcock, C. H., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(7), 1488-1491. [Link]

  • Hyma Synthesis Pvt. Ltd. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2016). Catalysts, 6(10), 153. [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem. [Link]

  • Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. (2007). Accounts of Chemical Research, 40(8), 695-703. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. (2024). Journal of the American Chemical Society. [Link]

  • Syntheses of 2-amino-5-iodopyridine. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reaction. (2021, July 26). YouTube. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Molecules, 25(19), 4495. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2024). Molecules, 29(3), 629. [Link]

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Comparative Guide to the Synthesis of 4-Iodo-5-methoxypyridin-3-amine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Iodo-5-methoxypyridin-3-amine is a key substituted pyridine intermediate in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic scaffolds used in drug discovery. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering an in-depth evaluation of their respective merits and drawbacks. We will dissect two primary pathways: a classical multi-step linear synthesis starting from 3-amino-5-methoxypyridine and a more direct approach involving the iodination of 5-methoxypyridin-3-amine. This document serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthesis strategy based on factors such as yield, scalability, cost, and safety.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The specific arrangement of substituents in this compound makes it a particularly valuable building block. The amine and iodo groups provide orthogonal handles for further functionalization. The iodine atom is perfectly positioned for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon-based substituents. Simultaneously, the amino group can be readily derivatized, for instance, through acylation or reductive amination, to build out other parts of a target molecule. This dual functionality is critical for the rapid generation of compound libraries in lead optimization campaigns.

Comparative Analysis of Synthetic Routes

We will now explore two distinct synthetic strategies for preparing this compound. Each route will be evaluated based on its reaction mechanism, experimental protocol, and a critical assessment of its advantages and disadvantages.

Route 1: Multi-step Synthesis via Nitration and Reduction

This classical and well-documented approach builds the desired functionality in a stepwise manner, starting from a simpler pyridine derivative. This linear sequence offers robust control at each stage, though it comes at the cost of step economy.

A 3-Amino-5-methoxypyridine B 5-Methoxy-3-nitropyridine A->B 1. Diazotization 2. NaNO2, Cu2O C 4-Iodo-5-methoxy-3-nitropyridine B->C LDA, THF, -78°C then I2 D This compound C->D Fe, NH4Cl EtOH/H2O

Caption: Linear synthesis of this compound.

The synthesis begins with a Sandmeyer-type reaction on 3-amino-5-methoxypyridine to install the nitro group. This is followed by a directed ortho-metalation (DoM). The methoxy and nitro groups direct the deprotonation by a strong base like lithium diisopropylamide (LDA) to the C4 position. The resulting lithiated species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford 4-iodo-5-methoxy-3-nitropyridine. The final step involves the selective reduction of the nitro group to an amine using a mild reducing agent like iron powder in the presence of an ammonium salt, which is a standard and highly effective method for this transformation.

Step 1: Synthesis of 5-Methoxy-3-nitropyridine

  • To a solution of 3-amino-5-methoxypyridine (1.0 eq) in aqueous H₂SO₄ at 0°C, add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes.

  • In a separate flask, prepare a solution of NaNO₂ (3.0 eq) and Cu₂O (0.1 eq) in water.

  • Add the diazonium salt solution to the nitrite/copper solution at room temperature.

  • Stir the reaction mixture overnight, then extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-methoxy-3-nitropyridine.

Step 2: Synthesis of 4-Iodo-5-methoxy-3-nitropyridine

  • Dissolve 5-methoxy-3-nitropyridine (1.0 eq) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

  • Slowly add a solution of LDA (1.2 eq) in THF, maintaining the temperature at -78°C.

  • Stir the mixture for 1 hour at this temperature.

  • Add a solution of iodine (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain 4-iodo-5-methoxy-3-nitropyridine.

Step 3: Synthesis of this compound

  • To a suspension of iron powder (5.0 eq) and NH₄Cl (4.0 eq) in a mixture of ethanol and water (4:1), add 4-iodo-5-methoxy-3-nitropyridine (1.0 eq).

  • Heat the mixture to reflux (approximately 80°C) for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

  • Advantages:

    • Each step is a well-established, high-yielding reaction.

    • The starting materials are commercially available.

    • The regioselectivity of the iodination is excellent due to the directed metalation.

  • Disadvantages:

    • The overall process has a low step economy (3 steps).

    • The use of a diazonium salt in the first step can be hazardous on a larger scale.

    • The requirement for cryogenic temperatures (-78°C) for the LDA reaction can be challenging for industrial scale-up.

Route 2: Direct Iodination of 5-Methoxypyridin-3-amine

This more convergent approach aims to install the iodine atom directly onto a precursor that already contains the required amine and methoxy functionalities. This route is attractive due to its brevity.

A 5-Methoxypyridin-3-amine B This compound A->B NIS or I2/Ag2SO4 CH3CN or H2SO4

Caption: Direct iodination of 5-Methoxypyridin-3-amine.

This route relies on the electrophilic iodination of the electron-rich pyridine ring. The amino and methoxy groups are both activating and ortho-, para-directing. In this case, they work in concert to activate the C2, C4, and C6 positions. The C4 position is sterically the most accessible and electronically favored for electrophilic attack. Various iodinating reagents can be employed, such as N-Iodosuccinimide (NIS) or a combination of molecular iodine with a silver salt like silver sulfate, which acts as a Lewis acid to activate the iodine. The reaction is typically carried out in a polar solvent like acetonitrile or, in some cases, a strong acid like sulfuric acid to control regioselectivity.

  • Dissolve 5-methoxypyridin-3-amine (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Advantages:

    • Excellent step economy (1 step).

    • Avoids the use of hazardous reagents and extreme temperatures.

    • The procedure is simple and rapid.

  • Disadvantages:

    • Potential for regioselectivity issues, with the possibility of forming di-iodinated or other isomeric byproducts, which can complicate purification.

    • The starting material, 5-methoxypyridin-3-amine, can be more expensive than the starting material for Route 1.

Head-to-Head Performance Comparison

ParameterRoute 1: Multi-step SynthesisRoute 2: Direct Iodination
Number of Steps 31
Overall Yield Moderate (typically 40-50%)Good (typically 60-75%)
Scalability Challenging due to cryogenic stepReadily scalable
Reagent Safety Use of diazonium salt (potential hazard)Generally safer reagents
Reaction Conditions Requires -78°CRoom temperature
Purification Multiple chromatographic separationsSingle chromatographic separation
Starting Material Cost Generally lowerCan be higher

Senior Application Scientist's Recommendation

For most applications, particularly in a drug discovery setting where speed and efficiency are paramount, Route 2 (Direct Iodination) is the superior and recommended method . Its single-step nature, mild reaction conditions, and good overall yield make it a more practical and cost-effective choice for producing multi-gram quantities of this compound. The potential for regioselectivity issues can often be mitigated by careful control of stoichiometry and reaction time.

Route 1, while mechanistically sound and reliable, is better suited for situations where the starting material for Route 2 is unavailable or prohibitively expensive, or when absolute regiochemical purity is required from the outset and cannot be achieved through purification in the direct iodination approach. The operational complexity and safety concerns associated with Route 1 make it less attractive for routine synthesis.

References

  • Directed ortho Metalation: Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides. Chemical Reviews, 90(6), 879-933. [Link]

  • Sandmeyer Reaction: Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]

  • Nitro Group Reduction: Blazey, C. M., & Hsiao, C. N. (2003). Iron and ammonium chloride: a versatile combination for the reduction of nitroarenes. Organic Letters, 5(24), 4595-4597. [Link]

  • Electrophilic Iodination of Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

comparative yield analysis of 4-Iodo-5-methoxypyridin-3-amine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis methods for 4-Iodo-5-methoxypyridin-3-amine (CAS: 1045855-66-0).[1] It is designed for medicinal chemists and process development scientists requiring high-purity intermediates for kinase inhibitor scaffolds or complex heterocycle construction.[1]

Executive Summary

The synthesis of This compound presents a classic regioselectivity challenge in pyridine chemistry.[1] The target molecule features an iodine atom at the C4 position, "sandwiched" between an electron-donating amino group at C3 and a methoxy group at C5.

While direct electrophilic halogenation is chemically intuitive, it frequently suffers from poor regiocontrol, favoring the less sterically hindered C2 or C6 positions. Consequently, Method B (Directed Ortho Metalation) is identified as the superior protocol for purity and reproducibility, utilizing the cooperative directing effects of the C3 and C5 substituents. Method A (Direct Iodination) remains a viable, lower-cost alternative for early-stage screening where chromatographic separation of isomers is acceptable.[1]

Quick Comparison Matrix
MetricMethod A: Direct Iodination Method B: Directed Ortho Metalation (DoM)
Primary Mechanism Electrophilic Aromatic Substitution (SEAr)Lithiation-Deprotonation / Electrophile Quench
Regioselectivity Low to Moderate (Mixture of C2/C4/C6)High (>95% C4 selectivity)
Overall Yield 35–45% (after isolation)55–65%
Scalability High (fewer steps)Moderate (cryogenic conditions required)
Cost Efficiency High (cheap reagents)Moderate (requires organolithiums)
Purity Profile Risk of difficult-to-separate isomersExcellent

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the strategic disconnection of the target molecule. The "sandwiched" nature of the C4 position dictates the choice between steric hindrance (Method A) and electronic activation (Method B).

Retrosynthesis Target TARGET This compound PrecursorA Precursor A 5-Methoxypyridin-3-amine Target->PrecursorA Method A: Direct Iodination (NIS/Ag+) PrecursorB Precursor B N-(5-methoxypyridin-3-yl)pivalamide Target->PrecursorB Method B: Directed Metalation (n-BuLi/I2) PrecursorB->PrecursorA Protection (PivCl) LogicA Challenge: Steric crowding at C4 favors C2/C6 byproducts LogicA->PrecursorA LogicB Solution: Cooperative Directing Effects (DoM) force C4 substitution LogicB->PrecursorB

Figure 1: Retrosynthetic strategy highlighting the divergence between direct functionalization and directed metalation.

Detailed Methodologies

Method A: Direct Electrophilic Iodination (High Throughput / Low Precision)

Principle: This method relies on the strong electron-donating amino group to activate the pyridine ring. However, the C4 position is sterically crowded between the amino and methoxy groups. Electrophilic attack often diverts to the C2 position (ortho to amine, para to methoxy) or C6 position.

Protocol:

  • Dissolution: Dissolve 5-methoxypyridin-3-amine (1.0 eq) in Acetonitrile (MeCN) or DMF (0.1 M).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

    • Optimization: Addition of catalytic silver sulfate (Ag₂SO₄, 10 mol%) or trifluoroacetic acid (TFA) can enhance electrophilicity, though it does not guarantee regiocontrol.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via LCMS.

  • Workup: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with Ethyl Acetate (EtOAc).[2]

  • Purification (Critical): The crude mixture will likely contain the C2-iodo isomer. Flash column chromatography (Hexane/EtOAc gradient) is mandatory .

Expert Insight: Expect a yield of ~40% for the desired C4 isomer. The C2 isomer is a significant impurity. Use this method only if you lack cryogenic facilities or need small quantities for rapid screening.

Method B: Directed Ortho Metalation (DoM) (Recommended)

Principle: This method utilizes the Directed Ortho Metalation (DoM) strategy.[3][4][5][6][7][8][9] The amine is first protected as a pivalamide. The pivaloyl group (NH-Piv) and the methoxy group (OMe) act as "Cooperative Directing Groups." Both groups direct lithiation to the shared ortho position (C4), overcoming steric hindrance through strong lithium coordination.

Protocol:

Step 1: Protection[1]
  • Setup: Charge a flask with 5-methoxypyridin-3-amine (1.0 eq) and Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq).

  • Addition: Add Pivaloyl chloride (1.1 eq) dropwise at 0°C.

  • Workup: Stir 2h. Wash with water/brine. Dry and concentrate to yield N-(5-methoxypyridin-3-yl)pivalamide.[1] (Yield: >90%).

Step 2: Lithiation & Iodination[1]
  • Conditions: Dissolve the pivalamide (1.0 eq) in anhydrous THF under Argon/Nitrogen. Cool to -78°C .[1]

  • Metalation: Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise.[1]

    • Note: 2.2 eq is used to deprotonate the amide NH first, then the C4-H.

    • Time: Stir at -78°C for 1–2 hours. The solution typically turns bright yellow/orange, indicating the formation of the dianion.

  • Quench: Add a solution of Iodine (I₂, 2.5 eq) in THF dropwise at -78°C.

  • Warming: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with Na₂S₂O₃ (aq). Extract with EtOAc.[2]

Step 3: Deprotection[1]
  • Hydrolysis: Dissolve the iodinated intermediate in Ethanol/HCl (6N) or treat with aqueous H₂SO₄. Reflux for 2–4 hours.

  • Neutralization: Cool and neutralize with NaOH to pH 8.

  • Isolation: Extract with DCM. The product, This compound , is obtained as a solid.[1][10]

Yield Data:

  • Step 1: 92%

  • Step 2: 75–85% (Regioselectivity >20:1 favoring C4)

  • Step 3: 85%

  • Overall Yield: ~60%

Troubleshooting & Causality

The following decision tree helps resolve common synthesis issues.

Troubleshooting Issue Problem: Low Yield or Wrong Isomer Check1 Did you use Method A (Direct)? Issue->Check1 Check2 Is the major product C2-Iodo? Check1->Check2 Yes Check3 Did you use Method B (DoM)? Check1->Check3 No Sol1 Switch to Method B. Sterics prevent C4 attack. Check2->Sol1 Yes Check4 Did the reaction turn black upon n-BuLi addition? Check3->Check4 Sol2 Ensure temp < -70°C. Use fresh n-BuLi. Dry THF is critical. Check4->Sol2 Yes Sol3 Increase deprotection time or acid concentration. Check4->Sol3 No (Incomplete hydrolysis)

Figure 2: Troubleshooting logic for synthesis optimization.

References

  • Directed Ortho Metalation Review: Snieckus, V. (1990).[4] Directed ortho metalation.[4][5][9][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Pyridine Functionalization: Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 3-Methoxypyridine. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

  • Iodination Reagents: Castanet, A.-S., et al. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(11), 1995-1998.[1] Link

  • Product Verification: Sigma-Aldrich Product Specification, this compound, CAS 1045855-66-0.[1][10] Link

Sources

cost-benefit analysis of different 4-Iodo-5-methoxypyridin-3-amine synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: CAS 1045855-66-0 | C6H7IN2O

Part 1: Executive Summary

The synthesis of 4-Iodo-5-methoxypyridin-3-amine presents a classic regioselectivity challenge in pyridine chemistry. The target molecule features a 3,4,5-substitution pattern where the directing effects of the amino (C3) and methoxy (C5) groups compete.

Our analysis identifies Directed Ortho-Metalation (DoM) as the superior route for pharmaceutical-grade purity, despite higher material costs. While Direct Electrophilic Iodination appears economically attractive on paper, it suffers from critical regiochemical failure, predominantly yielding the C2-iodo isomer due to the inherent alpha-directing nature of the pyridyl nitrogen and the ortho-directing amino group.

Recommendation:

  • For Discovery/GLP (mg to g scale): Adopt Route A (DoM) . It guarantees the correct isomer with >98% regiocontrol.

  • For Cost-Sensitive Scale-up (kg scale): Investigate Route A with optimized protecting groups (e.g., Boc vs. Pivaloyl) to manage atom economy. Avoid Route B unless rigorous HPLC separation is viable.

Part 2: Detailed Route Analysis
Route A: Directed Ortho-Metalation (DoM) – The Gold Standard

This route leverages the "cooperative blocking" effect. By protecting the C3-amine with a bulky group (Pivaloyl or Boc), we utilize the C3-amido and C5-methoxy groups to synergistically direct lithiation to the C4 position.

  • Mechanism: The lithiating agent (n-BuLi) coordinates with the carbonyl oxygen of the protecting group and the methoxy oxygen, stabilizing the lithiated intermediate specifically at C4.

  • Key Reagents: Pivaloyl chloride, n-BuLi (or LDA), Iodine.

  • Pros: Definitive regiocontrol (C4 selectivity > 95%), high purity.

  • Cons: Cryogenic conditions (-78°C), moisture sensitive, multi-step (Protection/Deprotection).

Route B: Direct Electrophilic Iodination – The Regioselectivity Trap

Direct iodination of 5-methoxypyridin-3-amine using NIS or I2/Ag2SO4.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Failure Mode: The C2 position is electronically activated by the C3-amino group (ortho) and the C5-methoxy group (para). Furthermore, the pyridine nitrogen directs electrophiles to the alpha-position (C2/C6). Experimental evidence in analogous systems (e.g., 3-amino-5-bromopyridine) confirms that direct iodination preferentially occurs at C2 , not C4.

  • Pros: One step, low raw material cost.[1]

  • Cons: Major product is the wrong isomer (2-iodo); difficult separation of isomers with similar polarity.

Part 3: Comparative Cost-Benefit Analysis
FeatureRoute A: DoM (Protected)Route B: Direct Iodination
Regioselectivity Excellent (C4) Poor (C2 Major)
Yield (Isolated) 55-65% (3 steps)<15% (Target Isomer)
Reagent Cost High (n-BuLi, Anhydrous solvents)Low (NIS, AcOH)
Purification Crystallization / Flash ColumnDifficult HPLC/Prep-LC required
Scalability Moderate (Cryogenic limits)High (Standard reactors)
Safety Profile Pyrophoric reagents (n-BuLi)Standard Corrosives
Part 4: Experimental Protocols (Route A)

Objective: Synthesis of this compound via Pivaloyl Protection.

Step 1: Protection
  • Charge a reactor with 5-methoxypyridin-3-amine (1.0 eq) and DCM (10 vol).

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add Pivaloyl chloride (1.2 eq).

  • Warm to RT and stir for 4h.

  • Quench with water, extract with DCM, and concentrate to yield N-(5-methoxypyridin-3-yl)pivalamide.

Step 2: Regioselective Lithiation/Iodination
  • Dissolve the protected intermediate (1.0 eq) in anhydrous THF (15 vol) under N2 atmosphere.

  • Cool the solution to -78°C .

  • Slowly add n-BuLi (2.2 eq, 2.5M in hexanes) maintaining internal temp < -70°C. Note: 2 equivalents are often needed to deprotonate the amide NH and the ring CH.

  • Stir at -78°C for 2h to ensure complete lithiation at C4.

  • Add a solution of Iodine (2.5 eq) in THF dropwise.

  • Warm to RT and quench with saturated Na2S2O3 (aq).

  • Extract with EtOAc, dry, and concentrate.

Step 3: Deprotection
  • Suspend the iodinated intermediate in EtOH/Water (1:1).

  • Add NaOH (5.0 eq) or H2SO4 (depending on stability). Alkaline hydrolysis is preferred for iodine stability.

  • Reflux for 6-12h.

  • Cool, neutralize, and filter the precipitate.

  • Recrystallize from EtOH to obtain This compound .

Part 5: Visualization of Reaction Pathways

SynthesisPathways Start 5-Methoxypyridin-3-amine (Starting Material) Prot N-Pivaloyl Protection (Directing Group Install) Start->Prot PivCl, TEA Direct Direct Iodination (NIS or I2/Ag+) Start->Direct Electrophilic Subst. Lith Lithiation (n-BuLi, -78°C) & Iodination (I2) Prot->Lith Directed to C4 (Cooperative Effect) Deprot Hydrolysis (Deprotection) Lith->Deprot NaOH, Reflux Target This compound (Target: C4-Iodo) Deprot->Target High Yield Mix Mixture of Isomers (C2-Iodo Major / C4-Iodo Minor) Direct->Mix Poor Regiocontrol Sep Difficult Purification (HPLC/Column) Mix->Sep Sep->Target Low Yield (<15%) Waste 2-Iodo-5-methoxypyridin-3-amine (By-product) Sep->Waste Major Product

Figure 1: Comparative synthetic logic showing the high-fidelity DoM pathway (Top, Blue) versus the regiochemically flawed direct iodination pathway (Bottom, Red).

Part 6: References
  • Regioselective Iodination of Aminopyridines

    • Title: Synthesis of 2-Amino-5-bromo-3-iodopyridine (Demonstrating C2 preference in 3-amino-5-substituted systems).

    • Source: International Journal of Simulation Systems, Science & Technology.

    • URL:[Link]

  • Directed Ortho-Metalation Strategies

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides (Validating lithiation strategies for C-H functionalization).

    • Source: RSC Advances / NIH.

    • URL:[Link]

  • Commercial Building Block Validation

    • Title: this compound Product Specifications.

    • Source: Sigma-Aldrich / Merck.

  • Iodination Methodologies

    • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[2]

    • Source: Chemical Communications (RSC).

    • URL:[Link]

Sources

A Comparative Guide to 4-Iodo-5-methoxypyridin-3-amine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and building blocks is a critical determinant of success in the lengthy and intricate process of bringing a new therapeutic agent to market. Substituted aminopyridines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Their utility stems from their ability to engage in a variety of biological interactions and their synthetic tractability. This guide provides an in-depth technical comparison of 4-Iodo-5-methoxypyridin-3-amine, a relatively underexplored building block, with its non-iodinated and other halogenated analogs. Due to the limited specific peer-reviewed literature on this compound, this guide synthesizes information from studies on closely related compounds to provide a robust comparative framework.

Introduction to the Aminopyridine Scaffold

The aminopyridine moiety is a privileged structure in drug discovery, valued for its hydrogen bonding capabilities, its ability to act as a bioisostere for other functional groups, and its role in modulating the physicochemical properties of a molecule.[2] The specific substitution pattern on the pyridine ring dramatically influences a compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide will focus on the 3-amino-5-methoxy-pyridine core and the impact of a halogen substituent at the 4-position.

Synthesis Strategies: A Comparative Overview

The synthesis of substituted aminopyridines can be approached through various routes, often tailored to the desired substitution pattern. Here, we propose a plausible synthetic pathway for this compound and compare it with established methods for its non-iodinated and other halogenated analogs.

Proposed Synthesis of this compound

A plausible synthetic route to this compound, based on established pyridine chemistry, is outlined below. This multi-step synthesis would likely begin with a commercially available substituted pyridine.

Synthesis_of_4_Iodo_5_methoxypyridin_3_amine start 3-Methoxy-4-nitropyridine-N-oxide step1 Iodination (e.g., I2, NIS) start->step1 intermediate1 4-Iodo-3-methoxy-5-nitropyridine-N-oxide step1->intermediate1 step2 Reduction of N-oxide and nitro group (e.g., Fe/AcOH or H2, Pd/C) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Iodination: To a solution of 3-methoxy-4-nitropyridine-N-oxide in a suitable solvent (e.g., dichloromethane), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent. The reaction would likely be stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Purification: The reaction mixture would be quenched, extracted, and the organic layer dried and concentrated. The crude product, 4-iodo-3-methoxy-5-nitropyridine-N-oxide, would be purified by column chromatography.

  • Reduction: The purified intermediate would be dissolved in a solvent like ethanol or acetic acid, and a reducing agent such as iron powder or catalytic hydrogenation (e.g., palladium on carbon with a hydrogen atmosphere) would be employed to simultaneously reduce the N-oxide and the nitro group to the amine.

  • Final Purification: After completion of the reduction, the catalyst would be filtered off, and the solvent removed under reduced pressure. The final product, this compound, would be purified by crystallization or column chromatography.

Comparative Synthesis of Analogs
CompoundStarting MaterialKey Reaction StepsTypical YieldReference
3-Amino-4-methoxypyridine 4-Chloro-3-nitropyridine1. Methoxylation (NaOMe) 2. Reduction of nitro group (e.g., Fe/AcOH)Moderate to GoodGeneral Method
4-Amino-3-methoxypyridine 3-Fluoro-4-nitropyridine1. Methoxylation (NaOMe) 2. Reduction of nitro group (e.g., H2, Pd/C)GoodGeneral Method
4-Chloro-5-methoxypyridin-3-amine 3,4-Dichloro-5-nitropyridine1. Selective methoxylation 2. Reduction of nitro groupModerate
4-Bromo-5-methoxypyridin-3-amine 3,4-Dibromo-5-nitropyridine1. Selective methoxylation 2. Reduction of nitro groupModerate[3]

Causality Behind Experimental Choices:

The choice of starting material and reaction sequence is dictated by the directing effects of the substituents on the pyridine ring. For the proposed synthesis of the iodo-analog, starting with an N-oxide activates the 4-position for halogenation. Subsequent reduction of both the N-oxide and the nitro group is a common and efficient strategy. For the chloro- and bromo-analogs, selective nucleophilic substitution of a di-halogenated precursor is a viable route, followed by reduction. The non-halogenated analogs are typically synthesized by first introducing the methoxy group and then reducing the nitro group.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The introduction of a halogen at the 4-position significantly impacts the physicochemical properties of the aminopyridine scaffold.

Property3-Amino-4-methoxypyridine4-Chloro-5-methoxypyridin-3-amine4-Bromo-5-methoxypyridin-3-amineThis compound
Molecular Weight ( g/mol ) 124.14158.59203.04250.04[4]
LogP (Predicted) ~1.0~1.5~1.7~2.0
pKa (Predicted, most basic) ~5.5~4.8~4.7~4.6
Appearance Light brown solidSolidSolidSolid[4]
¹H NMR (Predicted, δ ppm) Aromatic protons ~6.5-8.0Aromatic protons ~7.0-8.5Aromatic protons ~7.2-8.6Aromatic protons ~7.4-8.7
¹³C NMR (Predicted, δ ppm) C-I bond would show a signal at a higher field (~90-100 ppm)C-Cl bond ~140-150 ppmC-Br bond ~120-130 ppmC-I bond ~90-100 ppm

Interpretation of Data:

  • Lipophilicity (LogP): The lipophilicity increases with the size of the halogen, which can have significant implications for cell permeability and plasma protein binding.

  • Basicity (pKa): The electron-withdrawing nature of the halogens decreases the basicity of the pyridine nitrogen and the exocyclic amino group. This can affect drug-receptor interactions and solubility at physiological pH.

  • NMR Spectroscopy: The chemical shifts of the aromatic protons and the carbon atom attached to the halogen are characteristic and can be used to confirm the structure and purity of the compounds.

Applications in Drug Discovery and Beyond: A Comparative Perspective

While all these compounds serve as valuable building blocks, the presence and nature of the halogen atom can open up distinct applications.

Non-Iodinated and Other Halogenated Analogs

3-Amino-4-methoxypyridine and its chloro- and bromo-analogs are primarily utilized as intermediates in the synthesis of more complex molecules.[5] They are often employed in coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce the substituted pyridine moiety into a larger scaffold.[1] These compounds have been incorporated into molecules with a wide range of biological activities, including anti-inflammatory and anti-cancer agents.[5]

Applications_of_Analogs start Halogenated Aminopyridine Analog step1 Suzuki or Buchwald-Hartwig Coupling start->step1 intermediate1 Complex Molecule with Pyridine Moiety step1->intermediate1 step2 Biological Screening intermediate1->step2 product Potential Drug Candidate step2->product

Caption: General workflow for the application of halogenated aminopyridine analogs in drug discovery.

The Unique Potential of this compound

The iodine substituent in this compound offers unique opportunities beyond its role as a synthetic handle for cross-coupling reactions.

  • Radioimaging: The stable isotope of iodine can be replaced with a radioactive isotope, such as ¹²³I or ¹³¹I, to create radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT).[6][7][8] This allows for the non-invasive visualization and quantification of the distribution of a drug or the density of a target receptor in vivo.

  • X-ray Crystallography: The high electron density of the iodine atom makes it a useful "heavy atom" for solving the phase problem in X-ray crystallography.[9][10] Incorporating an iodinated fragment into a ligand that binds to a protein of interest can facilitate the determination of the protein's three-dimensional structure, a crucial step in structure-based drug design.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with a Lewis base, which can contribute to the binding affinity and selectivity of a ligand for its biological target.

Conclusion: A Strategic Choice for Your Research

The choice between this compound and its non-iodinated or other halogenated analogs depends on the specific goals of the research program.

  • For routine medicinal chemistry explorations where the primary goal is to use the pyridine as a scaffold for further elaboration via cross-coupling, the more readily available and less expensive chloro- and bromo-analogs may be the preferred choice.

  • For programs focused on developing imaging agents or requiring structural biology support , this compound presents a unique and valuable tool. Its potential for radiolabeling and as a heavy-atom derivative offers significant advantages in these specialized areas.

This guide provides a comparative framework to aid researchers in making an informed decision about which substituted aminopyridine building block is best suited for their specific application. The synthetic accessibility, physicochemical properties, and potential downstream applications should all be carefully considered to maximize the efficiency and impact of your research and development efforts.

References

  • MDPI. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information - 3-bromo-5-methoxypyridine. Retrieved from [Link]

  • InsideRadiology. (2017). Iodine-containing contrast medium. Retrieved from [Link]

  • SpectrumXray. (2025). A Complete Guide to Contrast Agents: Iodine-Based and Gadolinium Compounds in Medical Imaging. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Radioactive Iodine Therapy for Thyroid Malignancies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). An overview of heavy-atom derivatization of protein crystals. Retrieved from [Link]

  • International Union of Crystallography. (2000). Heavy-atom derivatization. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Iodo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Hazard Landscape

Handling 4-Iodo-5-methoxypyridin-3-amine (CAS: 1045855-66-0) requires a safety strategy that goes beyond its immediate GHS classification. While vendor safety data sheets (SDS) typically classify this specific intermediate as Acute Tox. 4 (Oral) and Skin Sensitizer 1 (H302, H317) [1], its structural core—an aminopyridine—demands elevated vigilance.

The "Structural Alert" Risk: Aminopyridines are known potassium channel blockers, capable of inducing neurotoxicity and seizures at high exposures [2]. Furthermore, the iodine substituent adds mass and lipophilicity, potentially altering absorption kinetics compared to the parent heterocycle. Therefore, this guide adopts a Precautionary Principle approach: treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate (OEB 3 equivalent) until specific toxicological data proves otherwise.

Part 1: The Defense Layer (PPE Specifications)

Standard lab coats and single gloves are insufficient for chronic handling of halogenated heterocyclic amines. The following PPE matrix is designed to prevent both acute exposure and long-term sensitization.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Nitrile provides excellent resistance to solid permeation. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Silver Shield / Laminate (under nitrile)If dissolved in DCM or THF (common for Suzuki couplings), nitrile degrades rapidly (<5 mins). Laminate liners provide >4 hour breakthrough protection against carrier solvents [3].
Respiratory N95 (Minimum) / P100 (Preferred) The primary vector for exposure is dust inhalation during weighing. If a fume hood is unavailable (never recommended), a P100 half-mask is mandatory.
Body / Dermal Tyvek® Lab Coat (Disposable) Cotton lab coats retain dust and can become a secondary source of exposure in common areas. Disposable Tyvek prevents cross-contamination.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders which can bypass gaps via air currents.

Part 2: Operational Workflow (The "Zero-Contact" Protocol)

This protocol minimizes the generation of airborne particulates, the highest risk factor when handling this compound.

Step-by-Step Weighing & Transfer
  • Engineering Control Setup:

    • Operate strictly within a certified Chemical Fume Hood.[1]

    • Verify face velocity is between 80–100 fpm (feet per minute).

    • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic iodides are prone to static charge, causing "powder fly" which contaminates the workspace.

  • The "Coffin" Technique (Weighing):

    • Do not weigh directly into the reaction flask if the neck is narrow.

    • Use a wide-mouth weighing boat or a disposable glass vial.

    • Crucial Step: After weighing, cover the weighing boat with a secondary larger boat (clamshell style) before moving it from the balance to the reaction vessel. This prevents draft-induced aerosolization.

  • Solvent Addition (Quenching the Dust):

    • Add the solvent to the reaction vessel before adding the solid if the chemistry permits.

    • If the solid must go first, add it, then gently run the solvent down the vessel walls to wash residual powder into the solution without creating a plume.

  • Decontamination:

    • Wipe down the balance and surrounding area with a 10% surfactant/water solution (e.g., Decon 90) followed by an ethanol rinse.

    • Why: Simple water may not solubilize the lipophilic iodinated compound effectively; ethanol alone may spread it. The surfactant encapsulates the particles.

Part 3: Visualization of Safety Logic

The following diagram illustrates the "Barrier Defense" workflow, ensuring that at no point does the operator rely on a single failure point.

SafetyProtocol Start Start: Handling Request PPE 1. Don PPE (Double Nitrile + Tyvek) Start->PPE Hood 2. Engineering Control (Fume Hood + Static Bar) PPE->Hood Verify Airflow Weigh 3. Weighing Process (Closed Transfer) Hood->Weigh Anti-Static Reaction 4. Reaction Setup (Wet Down Powder) Weigh->Reaction No Dust Plume Waste 5. Waste Segregation (Halogenated Stream) Reaction->Waste Segregate Iodine Decon 6. Decontamination (Surfactant -> Alcohol) Waste->Decon

Caption: Operational workflow emphasizing the hierarchy of controls: PPE -> Engineering -> Process -> Disposal.

Part 4: Emergency & Disposal Logistics

Spill Management
  • Dry Spill: Do NOT use a brush or broom. This aerosolizes the neurotoxic dust. Use a HEPA-filtered vacuum or wet-wipe method (cover with wet paper towels, then scoop).

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as iodinated compounds can occasionally act as oxidizers under specific stress conditions.

Disposal Strategy

Due to the Iodine atom, this compound cannot be disposed of in standard organic waste streams in many jurisdictions.

  • Segregation: Label clearly as "Halogenated Organic Waste - High Iodine Content."

  • Why: Iodine-containing waste requires specific incineration protocols to prevent the release of elemental iodine or corrosive HI gas during thermal destruction [4].

  • Container: High-density polyethylene (HDPE) is suitable. Avoid metal containers which may corrode over time if the compound degrades and releases iodide ions.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound (CAS 1045855-66-0). Retrieved from

  • PubChem. (n.d.). 4-Aminopyridine Compound Summary (Toxicity Profile). National Library of Medicine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets (Waste Management). Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.